Lsd1-UM-109
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27FN6 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-fluoro-4-[5-(1-methylindazol-5-yl)-1-[(4-methylpiperidin-4-yl)methyl]pyrrolo[2,3-c]pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C29H27FN6/c1-29(8-10-32-11-9-29)18-36-12-7-23-26(36)17-33-28(20-5-6-25-22(13-20)16-34-35(25)2)27(23)19-3-4-21(15-31)24(30)14-19/h3-7,12-14,16-17,32H,8-11,18H2,1-2H3 |
InChI Key |
PFIZMWHCYFWQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN2C=CC3=C(C(=NC=C32)C4=CC5=C(C=C4)N(N=C5)C)C6=CC(=C(C=C6)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-UM-109: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound, a novel pyrrolo[2,3-c]pyridine derivative, emerged from a structure-guided drug design program and has demonstrated significant potential in preclinical studies. This guide details the scientific rationale behind its development, the synthetic route, and the experimental protocols for its biological characterization.
Introduction: The Rationale for Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to the maintenance of an undifferentiated, proliferative state.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these epigenetic alterations and induce cancer cell differentiation and apoptosis.
This compound was developed as a highly potent and selective reversible inhibitor of LSD1, offering a potential advantage over irreversible inhibitors by minimizing off-target effects and offering a more controlled pharmacodynamic profile.
Discovery of this compound
This compound (also referred to as compound 46 in the primary literature) was discovered through a strategic, structure-guided design approach.[1] The development process began with the known reversible LSD1 inhibitor, GSK-354, as a starting point.[1]
Design Strategy
The core discovery strategy involved the structural modification of the GSK-354 scaffold to enhance potency and optimize physicochemical properties. This iterative process of design, synthesis, and biological evaluation led to the identification of the novel pyrrolo[2,3-c]pyridine core as a key pharmacophore.
Caption: Discovery workflow for this compound.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While the specific, detailed, step-by-step protocol is typically found in the supporting information of the primary publication, a general outline of the synthetic strategy for related pyrrolo[2,3-c]pyridine derivatives can be described. The synthesis generally involves the construction of the core heterocyclic system followed by the introduction of key side chains.
Note: The detailed, step-by-step experimental procedure for the synthesis of this compound (compound 46) is contained within the supporting information of the publication "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors" in ACS Medicinal Chemistry Letters.[1] This information is typically accessible through the journal's website.
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective inhibition of LSD1 and significant anti-proliferative effects in various cancer cell lines.
| Parameter | Value | Reference |
| LSD1 Enzymatic Inhibition (IC50) | 3.1 nM | [1] |
| MV4;11 (AML) Cell Growth Inhibition (IC50) | 0.6 nM | [1] |
| MOLM-13 (AML) Cell Growth Inhibition (IC50) | 31 nM | [1] |
| H1417 (SCLC) Cell Growth Inhibition (IC50) | 1.1 nM | [1] |
Experimental Protocols
The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies in the field. The specific details of the protocols used for this compound are available in the supporting information of the primary research article.[1]
LSD1 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay.
Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces formaldehyde. The formaldehyde is then oxidized by HRP in the presence of a fluorogenic or chromogenic substrate, and the resulting signal is proportional to LSD1 activity.
General Protocol:
-
Recombinant human LSD1 is incubated with the test compound (this compound) at various concentrations.
-
The enzymatic reaction is initiated by the addition of the H3K4me1/2 peptide substrate and FAD cofactor.
-
After a defined incubation period, the HRP enzyme and a detection reagent (e.g., Amplex Red) are added.
-
The fluorescence or absorbance is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: LSD1 enzymatic inhibition assay workflow.
Cell Growth Inhibition Assay
This assay determines the effect of a compound on the proliferation of cancer cells.
Principle: Cancer cell lines are treated with the test compound for a specified period. Cell viability is then assessed using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo assay.
General Protocol:
-
Cancer cells (e.g., MV4;11, H1417) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of this compound for a prolonged period (typically 7-10 days for LSD1 inhibitors).[1]
-
A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
In Vivo Studies
While the primary publication on this compound focused on its in vitro characterization, subsequent studies on structurally related 1H-pyrrolo[2,3-c]pyridin derivatives have demonstrated in vivo efficacy.[3][4][5] These studies typically utilize xenograft models.
General Xenograft Model Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with human cancer cells (e.g., MV4-11).
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound (or a related compound) is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic and biomarker analysis.
Pharmacokinetics and Toxicity: Pharmacokinetic studies on related compounds have assessed parameters such as Cmax, AUC, and half-life following oral administration.[3] Toxicity is typically evaluated by monitoring animal body weight, clinical signs, and, in some cases, hematological parameters.[3]
Signaling Pathways
LSD1 exerts its oncogenic functions through the regulation of multiple signaling pathways. Inhibition of LSD1 by compounds like this compound is expected to modulate these pathways.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a promising, potent, and reversible LSD1 inhibitor discovered through a rational, structure-based design approach. Its significant in vitro activity against AML and SCLC cell lines underscores its therapeutic potential. Further preclinical development, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, will be crucial in advancing this compound towards clinical investigation. The technical information and protocols provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lsd1-UM-109 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of cancer therapy. This document outlines the critical role of LSD1 in oncogenesis, presents quantitative data on the efficacy of this compound, details essential experimental protocols for its validation, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: LSD1 as a Therapeutic Target in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By removing methyl marks from H3K4, a marker for active transcription, LSD1 generally acts as a transcriptional co-repressor. Conversely, by demethylating H3K9, a mark for heterochromatin, it can function as a transcriptional co-activator.[1][2]
LSD1 is frequently overexpressed in a wide range of human cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer.[3] Its elevated expression is often correlated with poor prognosis, tumor progression, and resistance to therapy.[1] The oncogenic role of LSD1 is attributed to its ability to repress tumor suppressor genes and activate oncogenic pathways, thereby promoting cancer cell proliferation, survival, and metastasis.[2] This has positioned LSD1 as a compelling therapeutic target for the development of novel anti-cancer agents.
This compound has emerged as a highly potent and reversible inhibitor of LSD1, demonstrating significant anti-proliferative effects in various cancer cell lines. This guide will delve into the preclinical data supporting its target validation and provide the necessary technical information for researchers in the field.
Quantitative Data Presentation
The efficacy of this compound has been quantified through in vitro assays, providing a clear measure of its potency against both the LSD1 enzyme and cancer cell growth.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Enzymatic IC50 | 3.1 nM | LSD1 enzymatic assay | Recombinant human LSD1 | [4] |
| Cell Growth IC50 | 0.6 nM | Cell viability assay | MV4;11 (Acute Myeloid Leukemia) | [4] |
| Cell Growth IC50 | 1.1 nM | Cell viability assay | H1417 (Small-Cell Lung Cancer) | [4] |
Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific activity of this compound against its target enzyme and its efficacy in cancer cell lines known to be sensitive to LSD1 inhibition.
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway in Cancer
LSD1's role in cancer is multifaceted, involving the regulation of key cellular processes through its demethylase activity on both histone and non-histone substrates. The following diagram illustrates the central signaling pathways influenced by LSD1 in cancer cells.
Figure 1: LSD1 Signaling in Cancer. This diagram illustrates how LSD1 promotes tumorigenesis by repressing tumor suppressor genes and activating oncogenes through histone demethylation, and by regulating the activity of non-histone proteins like p53, DNMT1, and E2F1.
Experimental Workflow for this compound Target Validation
Validating this compound as a cancer therapeutic involves a multi-step experimental process to confirm its on-target activity and downstream cellular effects.
Figure 2: this compound Target Validation Workflow. A stepwise approach from initial biochemical characterization to in vivo efficacy studies is crucial for validating a new therapeutic agent.
Experimental Protocols
Detailed methodologies for the key experiments cited in the target validation workflow are provided below.
LSD1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of LSD1 and is used to determine the IC50 of inhibitors like this compound.
Principle: This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1-mediated demethylation reaction. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate to produce a fluorescent signal.[5][6][7]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
HRP enzyme
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add the HRP enzyme and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[8][9][10][11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines (e.g., MV4;11, H1417)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Modifications
Western blotting is employed to confirm the on-target activity of this compound in cells by detecting changes in the levels of specific histone methylation marks, such as H3K4me2.[12][13]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with this compound or vehicle control for a desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation levels.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the genomic regions where a specific protein, such as LSD1, is bound.[14][15][16][17]
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest is immunoprecipitated using a specific antibody. The associated DNA is then purified and can be analyzed by qPCR or next-generation sequencing (ChIP-seq).[16]
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents to shear chromatin
-
ChIP-validated anti-LSD1 antibody
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-link proteins to DNA in treated and untreated cells with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Incubate the sheared chromatin with an anti-LSD1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR using primers for specific target gene promoters or by ChIP-seq for genome-wide analysis.
Conclusion
The target validation of this compound in cancer cells is supported by its potent enzymatic and cellular activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of LSD1 inhibition. The visualization of the LSD1 signaling pathway and the experimental workflow offers a clear understanding of the molecular basis and the practical steps involved in the preclinical development of this promising anti-cancer agent. Further in vivo studies are essential to translate these promising preclinical findings into clinical applications.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LSD1 demethylation assay [bio-protocol.org]
- 6. epigentek.com [epigentek.com]
- 7. epigentek.com [epigentek.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
The Role of LSD1-UM-109 in Epigenetic Regulation: A Technical Guide
Introduction to Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, revealing that histone methylation is a dynamic and reversible process.[1] It is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in chromatin remodeling and gene expression.[2][3] Structurally, LSD1 comprises three main domains: an N-terminal SWIRM domain involved in protein-protein interactions, a central protruding TOWER domain, and a C-terminal amine oxidase-like (AOL) domain that contains the catalytic site.[4][5] LSD1 is a key component of several corepressor complexes, including the CoREST and NuRD complexes, which are essential for its ability to demethylate histones within a nucleosomal context.[3][6] Its activity is crucial for a wide range of biological processes, including embryonic development, cell proliferation, differentiation, and hematopoiesis.[4][7]
LSD1's Core Function in Epigenetic Regulation
LSD1's primary role is to remove methyl groups from mono- and dimethylated lysine residues on histone and non-histone proteins. Its substrate specificity and resulting transcriptional outcome are highly context-dependent and dictated by its associated protein partners.
Dual Transcriptional Role: Repressor and Activator
LSD1 exhibits a dual function in gene regulation:
-
Transcriptional Repression: When part of the CoREST complex, LSD1 targets histone 3 lysine 4 (H3K4me1/me2), a mark associated with active gene transcription.[2] By removing these methyl groups, LSD1 facilitates chromatin condensation and transcriptional repression.[4][8]
-
Transcriptional Activation: In contrast, when associated with nuclear hormone receptors such as the androgen receptor (AR) or estrogen receptor (ER), LSD1's substrate specificity switches to histone 3 lysine 9 (H3K9me1/me2), a repressive mark.[1][4][7] Demethylation of H3K9 leads to a more open chromatin state and promotes gene activation.[3]
Non-Histone Substrates
Beyond histones, LSD1 also demethylates several non-histone proteins, expanding its regulatory influence. Key non-histone substrates include:
-
p53: LSD1 can demethylate the tumor suppressor protein p53, which represses its transcriptional activity and pro-apoptotic functions.[8][9]
-
DNMT1: It can also target DNA methyltransferase 1 (DNMT1), impacting DNA methylation patterns and gene silencing.[2][9]
Signaling Pathways Modulated by LSD1
LSD1 is implicated in the regulation of critical cellular signaling pathways, often contributing to oncogenesis.
-
Notch Pathway: In esophageal squamous cell carcinoma (ESCC), LSD1 has been shown to promote the activation of the Notch signaling pathway.[10] Inhibition of LSD1 leads to a decrease in the expression of Notch pathway components like Notch1, Notch3, and the target gene Hes1.[10]
-
PI3K/Akt/mTOR Pathway: Studies show that LSD1 can activate the PI3K/Akt/mTOR pathway.[10] Its inhibition results in decreased expression of key proteins in this pathway, including PI3K, p-Akt, and p-mTOR.[10] In ovarian cancer, LSD1 acts as a negative regulator of autophagy through its influence on the mTOR signaling pathway.[11]
LSD1-UM-109: A Potent and Reversible LSD1 Inhibitor
This compound is a highly potent and reversible small molecule inhibitor of LSD1.[12] Unlike irreversible inhibitors that form a covalent bond with the FAD cofactor, reversible inhibitors like this compound offer a different pharmacological profile, potentially reducing off-target effects and allowing for more controlled modulation of LSD1 activity. Its mechanism involves binding to the enzyme's active site, thereby preventing the demethylation of its substrates.
Quantitative Data for this compound
The potency of this compound has been quantified both enzymatically and in cell-based assays. This data is critical for its application in research and potential therapeutic development.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | LSD1 Enzyme | 3.1 nM | [12] |
| Cell Growth Assay | MV4;11 (Acute Leukemia) | 0.6 nM | [12] |
| Cell Growth Assay | H1417 (Small-Cell Lung Cancer) | 1.1 nM | [12] |
Experimental Protocols
Evaluating the efficacy of LSD1 inhibitors like this compound involves a series of standard biochemical and cell-based assays.
In Vitro LSD1 Enzymatic Inhibition Assay (Amplex Red)
This protocol outlines a common method to determine the IC50 value of an inhibitor against purified LSD1 enzyme.
Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce the highly fluorescent compound resorufin, which can be measured.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant LSD1 enzyme, H3K4me2 peptide substrate, HRP, Amplex Red reagent, and serial dilutions of this compound.
-
Inhibitor Incubation: Add LSD1 enzyme to a 96-well plate. Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.
-
Detection: Simultaneously, add the detection mixture containing HRP and Amplex Red.
-
Incubation & Measurement: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light. Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Subtract background fluorescence, normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability/Proliferation Assay
This protocol determines the effect of this compound on the growth and viability of cancer cell lines.
Principle: Assays like MTS or MTT measure the metabolic activity of living cells. A tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., MV4;11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with no cells (background control).
-
Incubation: Incubate the cells for a specified period, typically 72-96 hours, to allow for the anti-proliferative effects to manifest.
-
Reagent Addition: Add the MTS/MTT reagent to each well and incubate for 1-4 hours, allowing the colorimetric reaction to occur.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for cell growth inhibition.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 8. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic regulation of LSD1 during mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Lsd1-UM-109 and Its Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in tumorigenesis through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. Lsd1-UM-109 is a highly potent and reversible inhibitor of LSD1, demonstrating significant anti-proliferative effects in cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of LSD1 inhibitors, with a focus on their impact on gene expression, drawing upon data from studies of potent, reversible inhibitors similar to this compound. We will explore the molecular consequences of LSD1 inhibition, including changes in histone methylation, gene transcription, and effects on key cellular pathways. This document also provides detailed experimental protocols for assessing the impact of LSD1 inhibitors on gene expression.
Introduction to LSD1 and Its Inhibition
Lysine-specific demethylase 1 (LSD1/KDM1A) is a key epigenetic modulator that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active transcription, thereby leading to transcriptional repression.[1][2][3] Conversely, LSD1 can also demethylate H3K9me1/2, which are repressive marks, leading to gene activation.[3] LSD1 is a crucial component of several large transcriptional repressor complexes, including the CoREST and NuRD complexes.[3][4]
The aberrant overexpression of LSD1 in numerous cancers, including acute myeloid leukemia (AML) and various solid tumors, has been linked to a block in cellular differentiation and increased proliferation.[5][6][7] This has spurred the development of small molecule inhibitors targeting LSD1's catalytic activity.
This compound is a highly potent, reversible inhibitor of LSD1 with an IC50 of 3.1 nM.[8][9] It has been shown to inhibit cell growth in the MV4;11 acute leukemia cell line with an IC50 of 0.6 nM and in the H1417 small-cell lung cancer cell line with an IC50 of 1.1 nM.[8][9] While specific gene expression data for this compound is not yet extensively published, the effects of other potent, reversible LSD1 inhibitors provide a strong framework for understanding its expected impact on gene regulation.
Impact of LSD1 Inhibition on Gene Expression
Inhibition of LSD1's catalytic activity leads to a cascade of molecular events that ultimately alter the transcriptional landscape of cancer cells. The primary and most direct consequence is the accumulation of its substrates, H3K4me1 and H3K4me2, at specific genomic loci.
Global and Locus-Specific Changes in Histone Methylation
Treatment of cancer cells with potent LSD1 inhibitors results in a global increase in H3K4me1 and H3K4me2 levels.[1][10] However, the most significant changes are observed at the promoters and enhancers of genes that are direct targets of LSD1.[1][11]
Table 1: Summary of Quantitative Changes in Histone Methylation upon LSD1 Inhibition (Data from studies on GSK-LSD1)
| Histone Mark | Global Increase | Locus-Specific Enrichment | Genomic Region | Reference |
| H3K4me1 | ~15% | Significant increases at LSD1-bound regions | Enhancers and Promoters | [1] |
| H3K4me2 | ~6% | More drastic increases compared to H3K4me1 at specific loci | Promoters | [1][10] |
Note: The data presented in this table is derived from studies using the LSD1 inhibitor GSK-LSD1 and is intended to be representative of the effects of potent, reversible LSD1 inhibitors.
Transcriptional Reprogramming
The accumulation of activating histone marks at gene regulatory regions leads to the reactivation of silenced genes.[12][13] This transcriptional reprogramming is a key driver of the anti-tumor effects of LSD1 inhibitors.
-
Upregulated Genes: A significant number of genes are upregulated following LSD1 inhibition. These often include tumor suppressor genes and genes involved in cellular differentiation.[1][12] For instance, in esophageal squamous cell carcinoma cells treated with an LSD1 inhibitor, 17 genes were consistently upregulated.[12][13]
-
Downregulated Genes: While the primary mechanism of LSD1 inhibition leads to gene activation, some genes are also downregulated.[12][13] This can be an indirect effect resulting from the upregulation of transcriptional repressors or other downstream signaling events.
Table 2: Representative Gene Expression Changes in Response to LSD1 Inhibition
| Cell Type | LSD1 Inhibitor | Number of Upregulated Genes | Number of Downregulated Genes | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| Esophageal Squamous Carcinoma | NCL1 | 17 | 16 | Epidermal Differentiation | Cell Cycle, Replication | [12][13] |
| Epidermal Progenitors | GSK-LSD1 | >300 | Not specified | Epidermal Differentiation, Cornification | Not specified | [1] |
| Lung Adenocarcinoma | HCI-2509 | Not specified | Not specified | Not specified | Cell Cycle, Replication, EGFR signaling | [7] |
Note: This table summarizes findings from studies using various LSD1 inhibitors and is illustrative of the general impact on gene expression.
Signaling Pathways and Transcription Factor Networks Modulated by LSD1 Inhibition
The impact of LSD1 inhibition extends beyond individual gene expression changes to the modulation of entire signaling pathways and transcription factor networks.
Signaling Pathway Diagram
The inhibition of LSD1 leads to the reactivation of key tumor-suppressive and differentiation-promoting pathways. One of the well-documented consequences is the derepression of epithelial differentiation programs.
Caption: Signaling pathway illustrating how this compound inhibits LSD1, leading to derepression of transcription factors that drive epithelial differentiation and suppress tumor growth.
Impact on Transcription Factor Networks
LSD1 inhibition significantly alters the activity and interplay of various transcription factors.[5][6] In myeloid malignancies, for example, LSD1 inhibition impacts the function of key hematopoietic transcription factors like GFI1, GFI1B, PU.1, and C/EBPα.[5][6] This modulation of transcription factor networks is a critical component of the differentiation-inducing effects of LSD1 inhibitors.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on gene expression.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MV4;11 for AML, H1417 for SCLC).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
RNA-Sequencing (RNA-Seq) Analysis
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Align reads to the reference genome using an aligner like STAR.[14]
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Chromatin Preparation:
-
Cross-link cells with formaldehyde to fix protein-DNA interactions.
-
Lyse cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the target protein (e.g., H3K4me2, LSD1).
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform sequencing as described for RNA-Seq.
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate peaks to genomic features (promoters, enhancers).
-
Perform differential binding analysis between treated and control samples.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for investigating the impact of this compound on gene expression using RNA-Seq and ChIP-Seq.
Conclusion
This compound, as a potent and reversible inhibitor of LSD1, holds significant promise as a therapeutic agent for various cancers. While direct, comprehensive studies on its specific impact on the transcriptome and epigenome are emerging, the wealth of data from similar LSD1 inhibitors provides a strong predictive framework for its mechanism of action. The inhibition of LSD1 by this compound is expected to induce profound changes in gene expression, primarily through the accumulation of H3K4me2 at gene promoters, leading to the reactivation of tumor suppressor and differentiation-associated genes. The experimental protocols outlined in this guide provide a robust foundation for researchers to further elucidate the precise molecular consequences of this compound treatment and to advance its development as a novel anti-cancer therapeutic.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Pathways Affected by Lsd1-UM-109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic target in oncology. Its overexpression is implicated in the pathogenesis of various cancers, where it contributes to tumorigenesis by altering gene expression patterns that control cell differentiation, proliferation, and survival. Lsd1-UM-109 is a potent and reversible inhibitor of LSD1. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols. The guide is intended to equip researchers with the necessary information to investigate the mechanism of action of this compound and to facilitate its further development as a potential anti-cancer therapeutic.
Introduction to this compound and its Target, LSD1
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating these key histone marks, LSD1 plays a critical role in transcriptional regulation. Demethylation of H3K4me2 is associated with transcriptional repression, while demethylation of H3K9me2 can lead to transcriptional activation. LSD1 is a core component of several large transcriptional regulatory complexes, including the CoREST complex, which are crucial for its activity and substrate specificity.
This compound is a highly potent and reversible inhibitor of LSD1, with a reported IC50 of 3.1 nM[1]. Its inhibitory action on LSD1 leads to the modulation of various cellular processes, making it a valuable tool for studying LSD1 biology and a potential candidate for cancer therapy.
Quantitative Data on this compound Activity
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 0.6 | [1] |
| H1417 | Small-cell Lung Cancer | 1.1 | [1] |
Cellular Pathways Modulated by this compound
Inhibition of LSD1 by this compound has been shown to impact several critical cellular signaling pathways implicated in cancer development and progression. The primary mechanisms involve the alteration of gene expression through the modulation of histone methylation at gene promoters and enhancers.
Induction of Myeloid Differentiation
A key consequence of LSD1 inhibition in acute myeloid leukemia (AML) is the induction of myeloid differentiation. LSD1 is known to suppress the expression of myeloid-lineage-specific genes. Treatment with LSD1 inhibitors leads to an increase in the expression of myeloid differentiation markers such as CD11b and CD86[2][3][4]. This effect is attributed to the increased H3K4me2 levels at the promoter regions of these genes, leading to their transcriptional activation[2][3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Studies on Lsd1-UM-109 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a promising therapeutic target in a variety of cancers, including hematological malignancies. Its role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) is critical for maintaining the leukemic state. Lsd1-UM-109 is a potent and reversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the preliminary preclinical data on this compound, focusing on its activity in hematological malignancies. The guide includes a summary of its in vitro efficacy, detailed experimental protocols for key assays, and a visual representation of the signaling pathways implicated in its mechanism of action.
Introduction to LSD1 in Hematological Malignancies
LSD1 is overexpressed in various hematological malignancies, including acute myeloid leukemia (AML), and its elevated expression is often associated with a poor prognosis. By removing methyl groups from H3K4me1/2, LSD1 represses the transcription of tumor suppressor genes. Conversely, by demethylating H3K9me1/2, it can activate oncogenic gene expression. This dual activity makes LSD1 a critical regulator of differentiation block and cell proliferation in leukemia. Inhibition of LSD1 has been shown to induce differentiation, trigger apoptosis, and reduce the self-renewal capacity of leukemic stem cells, providing a strong rationale for the development of LSD1 inhibitors as a therapeutic strategy.[1][2][3]
This compound: A Potent and Reversible LSD1 Inhibitor
This compound is a small molecule inhibitor that potently and reversibly targets the flavin adenine dinucleotide (FAD) cofactor binding site of LSD1. Its high affinity and reversible nature offer a promising profile for therapeutic development.
Quantitative Data on this compound Efficacy
The following tables summarize the currently available quantitative data on the in vitro activity of this compound.
Table 1: Biochemical and In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | Recombinant Human LSD1 | 3.1 nM | [4] |
| Cell Viability Assay | MV4;11 (Acute Myeloid Leukemia) | 0.6 nM | [4] |
| Cell Viability Assay | H1417 (Small-Cell Lung Cancer) | 1.1 nM | [4] |
Table 2: In Vivo Efficacy of a Structurally Related Reversible LSD1 Inhibitor in an AML Xenograft Model
| Animal Model | Treatment | Dose | Outcome | Reference |
| Subcutaneous MV4-11 tumor xenograft | Compound [I] (1H-pyrrolo[2,3-c]pyridin derivative) | 10 mg/kg (oral) | 42.11% tumor growth inhibition | [5] |
| Subcutaneous MV4-11 tumor xenograft | Compound [I] (1H-pyrrolo[2,3-c]pyridin derivative) | 20 mg/kg (oral) | 63.25% tumor growth inhibition | [5] |
Note: Data for a structurally related compound is provided to illustrate the potential in vivo efficacy of this class of inhibitors. Specific in vivo data for this compound is not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the preclinical activity of LSD1 inhibitors like this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hematological malignancy cell lines (e.g., MV4;11, MOLM-13, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Histone Marks and Apoptosis Markers
This technique is used to detect changes in histone methylation and the expression of proteins involved in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-H3K9me2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.
Materials:
-
Hematological malignancy cell lines
-
Complete medium
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound
-
6-well plates or 35 mm dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Mix the cells with the methylcellulose-based medium containing different concentrations of this compound or vehicle control.
-
Plate the cell-methylcellulose mixture into 6-well plates or 35 mm dishes.
-
Incubate for 10-14 days until colonies are visible.
-
Count the number of colonies in each dish using a microscope.
-
Calculate the percentage of colony formation relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by LSD1 inhibition and a typical experimental workflow for evaluating this compound.
Caption: LSD1 Signaling Pathway in Hematological Malignancies.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion and Future Directions
The preliminary data on this compound demonstrate its potent and specific inhibition of LSD1, leading to anti-proliferative effects in AML cell lines. The provided experimental protocols offer a framework for further preclinical evaluation. Future studies should focus on expanding the in vitro testing to a broader panel of hematological malignancy cell lines, including those with different genetic backgrounds. In vivo studies using patient-derived xenograft (PDX) models will be crucial to assess the therapeutic efficacy and safety profile of this compound. Furthermore, investigating the potential of this compound in combination with other anti-leukemic agents could unveil synergistic effects and provide a basis for novel therapeutic strategies in the treatment of hematological malignancies.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.6. Colony formation assay [bio-protocol.org]
- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
Delving into the Dynamics of LSD1 Inhibition: A Technical Guide to the Reversibility of Lsd1-UM-109
For Immediate Release
ANN ARBOR, MI – In the intricate landscape of epigenetic drug discovery, the reversibility of an inhibitor's binding to its target is a critical determinant of its therapeutic potential and safety profile. This technical guide provides an in-depth exploration of the reversibility of Lsd1-UM-109, a highly potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to offer a comprehensive understanding of this compound's mechanism of action.
Quantitative Analysis of this compound Inhibition
This compound, a novel pyrrolo[2,3-c]pyridine derivative, demonstrates exceptional potency in inhibiting the enzymatic activity of LSD1. This section presents a compilation of key quantitative metrics that define its inhibitory characteristics, facilitating a comparative analysis with other known LSD1 inhibitors.[1][2][3][4][5]
| Parameter | This compound | GSK-354 (Reference) | Seclidemstat (SP-2577) | Notes |
| IC50 (LSD1) | 3.1 nM[1][2][3][6] | 130 nM[4] | 26.2 nM[2][3] | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |
| Cell Growth Inhibition (MV4;11) | 0.6 nM[1][2][3][6] | 201-fold less potent than this compound[2][3] | - | A measure of the inhibitor's effect on the proliferation of an acute myeloid leukemia cell line. |
| Cell Growth Inhibition (H1417) | 1.1 nM[1][2][3][6] | 193-fold less potent than this compound[2][3] | - | A measure of the inhibitor's effect on the proliferation of a small-cell lung cancer cell line. |
| Cell Growth Inhibition (MOLM-13) | 31 nM[2][3] | 20-fold less potent than this compound[2][3] | - | A measure of the inhibitor's effect on another acute myeloid leukemia cell line. |
Core Experimental Protocols for Determining Reversibility
The reversible nature of this compound's interaction with LSD1 is a key feature that distinguishes it from covalent inhibitors. The following are detailed methodologies for key experiments utilized to characterize the reversibility of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is employed to determine the IC50 value of an inhibitor.
-
Materials:
-
Human recombinant LSD1 enzyme
-
Flavin adenine dinucleotide (FAD)
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Assay buffer (50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
HTRF detection reagents
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Pre-incubate the diluted compounds with 0.45 nM of human recombinant LSD1 enzyme in the assay buffer for 15 minutes on ice in a 384-well plate.
-
Initiate the enzymatic reaction by adding a mixture of 10 μM FAD and the biotinylated peptide substrate at its Km concentration.
-
Maintain a final DMSO concentration of 0.5%.
-
Allow the reaction to proceed for the designated time.
-
Stop the reaction and add HTRF detection reagents according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a non-linear regression curve fit.
-
Cellular Washout Assay
This assay assesses the durability of target inhibition after the removal of the inhibitor, providing evidence for reversible or irreversible binding in a cellular context.
-
Materials:
-
Cancer cell line of interest (e.g., MV4;11)
-
Cell culture medium
-
LSD1 inhibitor (e.g., this compound) and a covalent control (e.g., GSK-LSD1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-H3K4me2, anti-total H3)
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the reversible inhibitor (this compound) and an irreversible inhibitor at concentrations that achieve significant target inhibition (e.g., 10x IC50) for a defined period (e.g., 4 hours). Include a vehicle-treated control group.
-
"No Washout" group: Harvest cells directly after the treatment period.
-
"Washout" group:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with warm PBS to remove any unbound inhibitor.
-
Add fresh, inhibitor-free medium to the cells.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) to allow for potential recovery of enzyme function.
-
-
Harvest all cell groups and prepare whole-cell lysates.
-
Perform Western blot analysis to assess the levels of H3K4me2. Normalize to total H3 levels.
-
Interpretation: For a reversible inhibitor like this compound, the H3K4me2 levels in the "Washout" group are expected to return towards the levels of the vehicle-treated control over time, indicating the dissociation of the inhibitor and recovery of LSD1 activity. In contrast, the irreversible inhibitor will show sustained high levels of H3K4me2 in the "Washout" group.
-
Jump Dilution Kinetics
This biochemical assay directly measures the dissociation rate (koff) of a reversible inhibitor from its target enzyme, providing a quantitative measure of the inhibitor's residence time.
-
Materials:
-
Purified LSD1 enzyme
-
Reversible inhibitor (this compound)
-
Assay buffer
-
Substrate and detection reagents for a continuous enzyme activity assay (e.g., a fluorescence polarization-based assay)
-
-
Procedure:
-
Complex Formation: Incubate a concentrated solution of the LSD1 enzyme with a saturating concentration of the reversible inhibitor (typically >10-fold above the Ki) to allow the formation of the enzyme-inhibitor (EI) complex to reach equilibrium.
-
Rapid Dilution ("Jump"): Rapidly dilute the EI complex (e.g., 100-fold or more) into a larger volume of assay buffer containing the substrate and all necessary components for the detection of enzyme activity. This dilution reduces the concentration of the free inhibitor to a level where rebinding to the enzyme is negligible.
-
Activity Measurement: Immediately begin monitoring the enzyme activity over time using a continuous read format (e.g., fluorescence polarization). As the inhibitor dissociates from the enzyme, the enzyme activity will recover.
-
Data Analysis: The rate of recovery of enzyme activity follows first-order kinetics and is directly proportional to the dissociation rate constant (koff). The data is fitted to a first-order equation to determine the koff value. The residence time (τ) of the inhibitor is the reciprocal of the koff (τ = 1/koff).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by LSD1 and a typical experimental workflow for characterizing an LSD1 inhibitor.
The Significance of Reversible Inhibition
The reversible nature of this compound offers several potential advantages in a therapeutic context. Unlike irreversible inhibitors that form a permanent covalent bond with the target enzyme, reversible inhibitors exhibit a dynamic equilibrium between the bound and unbound states. This can lead to a more controlled and predictable pharmacokinetic and pharmacodynamic profile. The ability of the inhibitor to dissociate from the target allows for a "washing out" of the effect, which can be beneficial in managing potential off-target effects and toxicity. Furthermore, the efficacy of a reversible inhibitor is driven by its concentration at the target site and its binding affinity, allowing for more straightforward dose-response relationships.
References
Methodological & Application
Application Notes and Protocols for Lsd1-UM-109 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lsd1-UM-109 is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). LSD1 plays a crucial role in tumorigenesis by altering gene expression through the demethylation of histone and non-histone proteins. By inhibiting LSD1, this compound can induce differentiation and inhibit the proliferation of cancer cells, making it a promising candidate for therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia (AML) | 0.6 | [1] |
| H1417 | Small Cell Lung Cancer (SCLC) | 1.1 | [1] |
Experimental Protocols
Cell Culture
a. MV4;11 Human Biphenotypic B Myelomonocytic Leukemia Cell Line
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: These are suspension cells. Maintain cell density between 3 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.
b. NCI-H1417 Human Small Cell Lung Cancer Cell Line
-
Culture Medium: RPMI-1640 medium modified to contain 2 mM L-glutamine, 4500 mg/L glucose, and 10% FBS.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: These are suspension cells that grow in clusters. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Break up clusters by gentle pipetting and add fresh medium every 2 to 4 days.
Cell Viability Assay (Dose-Response)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
MV4;11 or H1417 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates (for luminescence-based assays) or clear plates (for colorimetric assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 1000 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 96 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blotting for Histone Marks and CoREST Complex Proteins
This protocol allows for the analysis of changes in histone methylation and levels of LSD1-associated proteins following treatment with this compound.
-
Materials:
-
MV4;11 or H1417 cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-LSD1, anti-CoREST, anti-H3K4me2, anti-Total Histone H3.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treat cells with this compound at concentrations around the IC50 (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for 48 to 96 hours.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., Total Histone H3 for histone marks, GAPDH or β-actin for other proteins).[4]
-
Flow Cytometry for Myeloid Differentiation Markers
This protocol is used to assess the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers CD11b and CD86.[5][6]
-
Materials:
-
MV4;11 cells
-
Complete culture medium
-
This compound
-
FITC-conjugated anti-CD11b antibody
-
PE-conjugated anti-CD86 antibody
-
Isotype control antibodies (FITC-IgG, PE-IgG)
-
FACS buffer (PBS with 2% FBS)
-
7-AAD or Propidium Iodide (for viability staining)
-
-
Procedure:
-
Seed MV4;11 cells in 12-well plates.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 4 to 6 days.
-
Harvest approximately 5 x 10^5 cells per sample by centrifugation.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently conjugated antibodies (CD11b, CD86, and isotype controls) at the manufacturer's recommended concentration.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer containing a viability dye (e.g., 7-AAD).
-
Analyze the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on the live cell population by excluding 7-AAD positive cells.
-
Analyze the expression of CD11b and CD86 on the live, single-cell population. Use the isotype controls to set the gates for positive staining.
-
-
Mandatory Visualization
Caption: LSD1-CoREST signaling pathway and the effect of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. haematologica.org [haematologica.org]
- 3. bcrj.org.br [bcrj.org.br]
- 4. researchgate.net [researchgate.net]
- 5. Human Small Cell Lung Cancer Cells (NCI-H1417) – Cells Online [cells-online.com]
- 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-UM-109 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The included methodologies are essential for assessing its biochemical potency and cellular efficacy.
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional repressor.[2] It is a key component of several multiprotein complexes, including the CoREST and NuRD complexes, which are essential for its demethylase activity on nucleosomal substrates.[2][3] LSD1's role extends beyond histones to non-histone substrates like p53.[2] Due to its overexpression in various cancers, LSD1 has emerged as a promising therapeutic target.[2][3][4][5]
This compound is a highly potent, reversible inhibitor of LSD1.[6] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the demethylation of its substrates. This inhibition of LSD1 leads to an increase in histone methylation, altering gene expression and subsequently inhibiting cancer cell growth.[4][5]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target/Cell Line | Metric | Value (nM) |
| Biochemical Assay | Recombinant LSD1 | IC50 | 3.1[6] |
| Cell Growth Assay | MV4;11 (Acute Leukemia) | IC50 | 0.6[6] |
| Cell Growth Assay | H1417 (Small-Cell Lung Cancer) | IC50 | 1.1[6] |
Experimental Protocols
Biochemical Assay: LSD1 Peroxidase-Coupled Fluorometric Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, resulting in a fluorescent signal proportional to LSD1 activity.
Materials:
-
Recombinant human LSD1/CoREST complex
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Histone H3 (1-21) peptide with dimethylated lysine 4 (H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar fluorogenic peroxidase substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation:
-
Dilute the LSD1/CoREST enzyme complex in Assay Buffer to the desired concentration.
-
Prepare a working solution of the H3K4me2 peptide substrate in Assay Buffer.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 20 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 25 µL of the H3K4me2 peptide substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Prepare a detection reagent solution containing HRP and Amplex Red in Assay Buffer.
-
Add 50 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[7]
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the positive control (DMSO-treated wells) and negative control (wells with a known potent inhibitor or without enzyme).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LSD1 Peroxidase-Coupled Assay Workflow
Caption: Workflow for the LSD1 peroxidase-coupled fluorometric assay.
Cell-Based Assay: Cell Viability (MTT or similar) Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MV4;11 or H1417 cancer cell lines
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile, clear, flat-bottom 96-well plates
-
Spectrophotometer (microplate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and background control (medium only) wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control (DMSO-treated cells).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LSD1 Signaling and Inhibition Pathway
Caption: Simplified pathway of LSD1-mediated gene repression and its inhibition by this compound.
Concluding Remarks
The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development programs targeting LSD1. For all assays, it is crucial to perform appropriate controls and to optimize conditions such as enzyme and substrate concentrations, and cell seeding densities for specific experimental setups.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Western Blot for Histone Methylation with Lsd1-UM-109
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of histone methylation changes by Western blot following treatment with Lsd1-UM-109, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The provided methodologies are essential for researchers investigating the epigenetic modifications mediated by LSD1 and the pharmacological effects of its inhibitors. Included are a step-by-step experimental protocol, a summary of expected quantitative changes in histone methylation, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 is a key component of several corepressor complexes, including the CoREST complex, and its activity is crucial for maintaining cellular identity and has been implicated in various diseases, particularly cancer.[3] this compound is a potent, reversible inhibitor of LSD1. Due to its therapeutic potential, it is crucial to have robust methods to assess its impact on histone methylation in a cellular context. Western blotting is a widely used technique to detect changes in specific histone modifications and can be employed to quantify the efficacy of LSD1 inhibitors like this compound.
Data Presentation
Treatment of cells with LSD1 inhibitors is expected to lead to an increase in the methylation of its substrates, primarily H3K4me1/2 and H3K9me1/2. As this compound is a dual inhibitor that also targets UTX (a H3K27 demethylase), an increase in H3K27me3 is also anticipated. The following table summarizes representative quantitative data obtained from Western blot analysis after treatment with a dual LSD1/UTX inhibitor, MC3324, which is structurally and functionally similar to this compound.[4][5][6]
| Histone Mark | Treatment Group | Fold Change vs. Control (24h) | Fold Change vs. Control (48h) |
| H3K4me2 | MC3324 (25 µM) | ~1.8 | ~2.5 |
| H3K27me3 | MC3324 (25 µM) | ~2.0 | ~3.0 |
Data is representative of expected outcomes and is based on studies with the dual LSD1/UTX inhibitor MC3324 in MCF7 cells.[4][6]
Signaling Pathway
LSD1 functions by removing methyl groups from H3K4 and H3K9, leading to transcriptional repression or activation depending on the genomic context and its interacting partners.[1] this compound inhibits this demethylase activity, resulting in the accumulation of methylated histones and subsequent changes in gene expression.
Caption: LSD1 demethylates H3K4 and H3K9, influencing gene expression. This compound inhibits LSD1.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze histone methylation changes after treatment with this compound.
Caption: Experimental workflow for Western blot analysis of histone methylation.
Detailed Experimental Protocol
This protocol is adapted from established methods for histone extraction and Western blotting.[3][4][7][8][9]
1. Cell Culture and Treatment: a. Culture cells of interest to the desired confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 24, 48 hours).
2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping and centrifuge at 1,500 rpm for 5 minutes at 4°C. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3). d. Lyse the cells on ice for 10 minutes with gentle stirring. e. Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet the nuclei. f. Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl. g. Incubate overnight at 4°C with gentle rotation to extract histones. h. Centrifuge at 2,000 rpm for 10 minutes at 4°C. i. Collect the supernatant containing the histones.
3. Protein Quantification: a. Neutralize the acidic histone extract with 2 M NaOH. b. Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE: a. Prepare protein samples by adding 4X Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (typically 10-20 µg) onto a 15% polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins). b. Transfer at 100V for 1 hour at 4°C.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
7. Primary Antibody Incubation: a. Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me2, anti-H3K9me2, anti-H3K27me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
9. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. c. Capture the signal using a chemiluminescence imaging system.
10. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the histone modification bands to the corresponding total histone H3 loading control bands. c. Calculate the fold change in histone methylation in this compound-treated samples relative to the vehicle-treated control.
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize Western blotting for the analysis of histone methylation changes induced by the LSD1 inhibitor this compound. The detailed protocol and workflow diagrams offer a clear and reproducible methodology, while the representative data and signaling pathway illustration provide a conceptual framework for interpreting the experimental results. Adherence to this protocol will enable the generation of reliable and quantifiable data on the epigenetic effects of this compound, aiding in drug development and the broader understanding of LSD1's role in cellular processes.
References
- 1. LSD1: more than demethylation of histone lysine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone lysine demethylase inhibition reprograms prostate cancer metabolism and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Histone Demethylases LSD1 and UTX Regulates ERα Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone demethylases LSD1 and UTX regulates ERα signaling in breast cancer | Lund University Publications [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Histone Demethylase LSD1 Regulates Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Readout of histone methylation by Trim24 locally restricts chromatin opening by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSD1 Inhibition in In Vivo Mouse Models of Cancer
Disclaimer: As of November 2025, there is no publicly available in vivo data for the specific compound Lsd1-UM-109. Therefore, this document provides a representative protocol and data using the well-characterized, reversible, non-competitive LSD1 inhibitor, SP2509 (Seclidemstat) , to guide researchers in designing in vivo studies for this class of compounds.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis through its demethylation of histone and non-histone proteins. By removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 regulates gene expression, contributing to cancer cell proliferation, differentiation arrest, and metastasis.[1] Its overexpression is correlated with poor prognosis in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), neuroblastoma, and certain solid tumors.[2]
This compound is a novel, highly potent, and reversible LSD1 inhibitor with an IC50 of 3.1 nM for LSD1 enzymatic activity. It has demonstrated potent in vitro anti-proliferative activity in the MV4;11 acute leukemia cell line (IC50 = 0.6 nM) and the H1417 small-cell lung cancer cell line (IC50 = 1.1 nM). While in vivo data for this compound is not yet available, studies with other potent LSD1 inhibitors, such as SP2509, provide a framework for preclinical evaluation in mouse models of cancer.
This application note provides a summary of in vivo data for the LSD1 inhibitor SP2509 and detailed protocols for its use in xenograft mouse models. It also includes a diagram of the LSD1 signaling pathway to provide a mechanistic context for its anti-cancer activity.
Data Presentation
The following tables summarize the in vivo dosing and efficacy of the representative LSD1 inhibitor, SP2509, in various mouse models of cancer.
Table 1: In Vivo Dosing Regimens for SP2509 in Mouse Models of Cancer
| Cancer Type | Mouse Model | SP2509 Dose | Administration Route | Dosing Schedule | Vehicle | Reference |
| Retinoblastoma | Y79 cell line subcutaneous xenograft in BALB/c nude mice | 25 mg/kg | Intraperitoneal (i.p.) injection | Once daily for 3 weeks | 0.1% DMSO | [3] |
| Oral Squamous Cell Carcinoma | 4NQO-induced model in C57BL/6 mice | 25 mg/kg | Topical application | Not specified | 5% DMSO in corn oil emulsion | [4] |
| Ewing Sarcoma | A673 cell line subcutaneous xenograft | Not specified | Not specified | Not specified | Not specified | [5] |
Table 2: In Vivo Efficacy of SP2509 in Mouse Models of Cancer
| Cancer Type | Mouse Model | Treatment | Outcome | Reference |
| Retinoblastoma | Y79 xenograft | SP2509 (25 mg/kg/day, i.p.) | Significant suppression of tumor growth compared to vehicle control. No significant effect on total body weight. | [3] |
| Oral Squamous Cell Carcinoma | 4NQO-induced model | SP2509 (25 mg/kg, topical) | Reduced tumor growth. More effective in combination with anti-PD-1. | [4] |
| Ewing Sarcoma | Multiple xenograft models | SP2509 (single agent) | Single-agent efficacy demonstrated. | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an LSD1 Inhibitor in a Subcutaneous Xenograft Mouse Model
This protocol is a general guideline for evaluating the anti-tumor efficacy of an LSD1 inhibitor like SP2509 in a subcutaneous xenograft model.
Materials:
-
LSD1 inhibitor (e.g., SP2509)
-
Vehicle (e.g., 0.1% DMSO in sterile PBS, or as optimized for the specific inhibitor)
-
Cancer cell line (e.g., Y79 for retinoblastoma)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10^7 cells in 0.2 mL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the LSD1 inhibitor in the appropriate vehicle at the desired concentration. Administer the drug to the treatment group via the chosen route (e.g., intraperitoneal injection of 25 mg/kg SP2509). Administer an equal volume of vehicle to the control group. Follow the predetermined dosing schedule (e.g., once daily for 21 days).
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like H3K4me2).
-
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Perform statistical analysis to determine the significance of any anti-tumor effects.
Protocol 2: Pharmacodynamic Analysis of LSD1 Inhibition in Tumor Tissue
This protocol describes how to assess the target engagement of an LSD1 inhibitor in tumor tissue by measuring changes in histone methylation.
Materials:
-
Tumor tissue from treated and control mice
-
Reagents for protein extraction and Western blotting
-
Primary antibodies against H3K4me2, total Histone H3, and a loading control (e.g., GAPDH)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissue and extract total protein or histone proteins using appropriate lysis buffers.
-
Western Blotting:
-
Quantify protein concentration and run equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal. An increase in the H3K4me2/Total H3 ratio in the treated group compared to the control group indicates successful target engagement by the LSD1 inhibitor.
Mandatory Visualization
Caption: LSD1 Signaling Pathway in Cancer.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 3. SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LSD1 attenuates oral cancer development and promotes therapeutic efficacy of immune checkpoint blockade and Yap/Taz inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-UM-109 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various cellular assays. The provided information is intended to guide researchers in accurately assessing the cellular effects of this compound.
Compound Information and Preparation
This compound is a highly potent and reversible LSD1 inhibitor. For cellular assays, it is crucial to ensure proper dissolution and storage to maintain its activity.
Storage and Handling:
-
Storage Temperature: Store this compound powder at -20°C for long-term storage.
-
Stock Solution Storage: Store stock solutions at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Preparation of Stock Solution:
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (check the molecular weight on the product datasheet), add the calculated volume of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various assays and cell lines. This data can serve as a reference for designing experiments.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Enzymatic Assay | Recombinant LSD1 | 3.1 nM | [1][2] |
| Cell Growth Inhibition | MV4;11 (Acute Leukemia) | 0.6 nM | [1][2] |
| Cell Growth Inhibition | H1417 (Small-Cell Lung Cancer) | 1.1 nM | [1][2] |
Experimental Protocols
This section provides detailed protocols for common cellular assays to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., MV4;11, H1417)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates
-
This compound stock solution (10 mM in DMSO)
-
MTS, MTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTS/MTT assays: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for Histone Methylation
This protocol allows for the detection of changes in global histone H3 lysine 4 dimethylation (H3K4me2) and H3 lysine 9 dimethylation (H3K9me2) levels following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of LSD1 target genes upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Following treatment, extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[3]
Visualizations
Signaling Pathway
References
Application Note and Protocol: Assessing the Effect of Lsd1-UM-109 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription. LSD1 is overexpressed in various cancers, contributing to tumor progression and maintenance. Lsd1-UM-109 is a highly potent and reversible inhibitor of LSD1 with an IC50 of 3.1 nM.[1][2] It has been shown to inhibit cell growth in cancer cell lines such as the MV4;11 acute leukemia cell line (IC50 = 0.6 nM) and the H1417 small-cell lung cancer cell line (IC50 = 1.1 nM).[1][2] This document provides detailed protocols to assess the effect of this compound on cell viability, proliferation, and apoptosis.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (nM) after 72h | Positive Control IC50 (nM) |
| MV4;11 | ||
| H1417 | ||
| User-defined |
Table 2: Apoptosis Analysis (% of Apoptotic Cells)
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | ||
| This compound | |||
| This compound | |||
| Positive Control |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., MV4;11, H1417)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well and 6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2. Maintain sub-confluent cultures by passaging regularly.
-
For experiments, seed cells at an appropriate density in 96-well plates for viability assays or 6-well plates for apoptosis assays.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability based on the metabolic activity of the cells.[3][4][5]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.[3]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP.[6][7][8][9][10]
Materials:
-
Treated cells in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[6][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.[11][12][13][14]
Materials:
-
Treated cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cell viability and apoptosis.
LSD1 Signaling Pathways
Caption: Simplified overview of key signaling pathways modulated by LSD1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. OUH - Protocols [ous-research.no]
- 7. scribd.com [scribd.com]
- 8. ulab360.com [ulab360.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Lsd1-UM-109 solubility and stability issues in experiments
Welcome to the technical support center for Lsd1-UM-109. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the solubility and stability of this potent and reversible LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 3.1 nM. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can modulate the expression of various genes involved in cell proliferation, differentiation, and tumorigenesis.
Q2: What are the primary challenges when working with this compound in experiments?
The primary challenges reported by users revolve around the solubility and stability of this compound in aqueous solutions and cell culture media. Due to its hydrophobic nature, it can be difficult to dissolve and may precipitate out of solution, leading to inconsistent experimental results.
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term storage, a concentrated stock solution in an appropriate organic solvent can be stored at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guides
Issue 1: this compound is not dissolving properly.
Possible Cause: The chosen solvent is not appropriate, or the concentration is too high.
Troubleshooting Steps:
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Concentration Adjustment: Prepare a stock solution in the range of 10-50 mM in DMSO.
-
Sonication/Vortexing: To aid dissolution, gently vortex the solution or use a sonicator bath for a short period.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can also help in dissolving the compound. However, be cautious about potential degradation at higher temperatures.
Issue 2: Precipitate forms when adding the this compound stock solution to my aqueous buffer or cell culture medium.
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of this compound exceeds its solubility limit in the aqueous medium.
Troubleshooting Steps:
-
Minimize Organic Solvent: Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in the aqueous buffer or medium. Add the diluted inhibitor dropwise while gently vortexing the final solution to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-68: For in vivo studies or sensitive cell lines, consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve the solubility and stability of hydrophobic compounds.
Issue 3: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium over time.
Troubleshooting Steps:
-
Freshly Prepared Solutions: Prepare fresh dilutions from the stock solution for each experiment.
-
Storage of Stock Solution: Aliquot the high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Light Sensitivity: Protect the stock solution and experimental setups from direct light, as some small molecules are light-sensitive.
-
Stability in Media: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium for different durations and then testing its activity.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₉H₂₇FN₆ |
| Molecular Weight | 478.56 g/mol |
| IC50 (LSD1) | 3.1 nM |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Concentration Range | Notes |
| DMSO | 10 - 50 mM | Primary recommended solvent for stock solutions. |
| Ethanol | 1 - 10 mM | Use with caution, as it may be more volatile and could affect certain cell types. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 4.79 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing: Thaw a single-use vial of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution with DMSO.
-
Final Dilution: Serially dilute the stock or intermediate solution into your pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.
Mandatory Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Logical troubleshooting flow for this compound solubility issues.
Troubleshooting off-target effects of Lsd1-UM-109
Welcome to the technical support center for Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 3.1 nM.[1] Its primary mechanism of action is to block the demethylase activity of LSD1, which is responsible for removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] By inhibiting LSD1, this compound can lead to changes in gene expression, ultimately affecting cell proliferation, differentiation, and apoptosis.
Q2: What are the known on-target effects of this compound in cancer cell lines?
In various cancer cell lines, this compound has been shown to inhibit cell growth at nanomolar concentrations. For instance, it exhibits IC50 values of 0.6 nM in the MV4;11 acute leukemia cell line and 1.1 nM in the H1417 small-cell lung cancer cell line.[1] On-target effects typically include an increase in the global levels of H3K4me1 and H3K4me2, cell cycle arrest (commonly at the G1/S or G2/M phase), and induction of apoptosis.[4][5]
Q3: Are there known off-target effects for LSD1 inhibitors in general?
Yes, off-target effects for the broader class of LSD1 inhibitors have been reported. Due to the structural similarity of the catalytic domain of LSD1 with other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), some LSD1 inhibitors can exhibit cross-reactivity.[6] It is crucial to assess the selectivity profile of the specific inhibitor being used. Additionally, some effects of LSD1 inhibitors may be independent of their demethylase activity and related to the disruption of protein-protein interactions within larger protein complexes.[7]
Q4: How can I assess if the observed phenotype in my experiment is an off-target effect?
To investigate a potential off-target effect, consider the following approaches:
-
Perform a rescue experiment: If possible, overexpressing a form of LSD1 that is resistant to the inhibitor while the endogenous LSD1 is knocked down could rescue the phenotype, indicating an on-target effect.
-
Conduct a selectivity assay: Test the effect of this compound on the activity of related enzymes, such as MAO-A, MAO-B, and other histone demethylases.
-
Knockdown of LSD1 using RNAi: Compare the phenotype induced by this compound with that of a specific LSD1 knockdown using siRNA or shRNA. A similar outcome would suggest an on-target effect.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Viability
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Incorrect Compound Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Low LSD1 Expression in Cell Line | Confirm the expression level of LSD1 in your cell line of interest via Western blot or qPCR. Cell lines with low LSD1 expression may be less sensitive to inhibition.[4] |
| Cell Culture Conditions | Ensure consistent cell seeding density and culture conditions. Variations in confluency or media components can affect cellular response to inhibitors. |
| Assay Interference | Some cell viability assays can be affected by the chemical properties of the compound. Consider using an alternative viability assay (e.g., if using an MTT assay, try a resazurin-based or ATP-based assay). |
Problem 2: Unexpected Phenotype Observed (Not typical of LSD1 inhibition)
| Possible Cause | Troubleshooting Step |
| Off-target effects | As mentioned in the FAQs, assess the selectivity of this compound in your system. Test for effects on MAO-A and MAO-B activity. Compare the phenotype to that of other LSD1 inhibitors or LSD1 knockdown. |
| Demethylase-independent function of LSD1 | LSD1 has scaffolding functions independent of its catalytic activity.[7] The observed phenotype might result from the disruption of a protein complex. Consider immunoprecipitation experiments to see if this compound affects LSD1's interaction with its binding partners. |
| Cell-type specific response | The cellular response to LSD1 inhibition can be highly context-dependent. The observed phenotype might be a specific response of your chosen cell model. |
| Activation of compensatory signaling pathways | Inhibition of LSD1 may lead to the activation of other signaling pathways that produce the unexpected phenotype. A broader analysis of signaling pathways using techniques like RNA-seq or phospho-proteomics could provide insights. |
Problem 3: No significant change in global H3K4me2 levels after treatment
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Duration or Concentration | Optimize the treatment time and concentration of this compound. A time-course and dose-response experiment followed by Western blotting for H3K4me2 is recommended. |
| Antibody Quality | Ensure the primary antibody for H3K4me2 is specific and validated for Western blotting. Use a positive control (e.g., cell lysate known to have high H3K4me2 levels) and a negative control. |
| LSD1 activity is not the rate-limiting step for H3K4me2 levels in your model | In some cellular contexts, the activity of histone methyltransferases might be the dominant factor determining H3K4me2 levels. |
| Nuclear Extraction Efficiency | Ensure efficient extraction of nuclear proteins. Inefficient lysis can lead to a loss of histone proteins. |
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| LSD1 IC50 | 3.1 nM | [1] |
| MV4;11 cell growth IC50 | 0.6 nM | [1] |
| H1417 cell growth IC50 | 1.1 nM | [1] |
Key Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Histone Modifications (H3K4me2)
-
Cell Lysis and Protein Extraction: Treat cells with this compound for the desired time. Harvest cells and perform nuclear extraction to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-20 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like total Histone H3 or Lamin B1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control.
Visualizations
Caption: Mechanism of LSD1 inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lsd1-UM-109 Concentration for ChIP-seq: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the potent and reversible LSD1 inhibitor, Lsd1-UM-109, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound for inhibiting LSD1 enzymatic activity in a ChIP-seq experiment?
A1: The optimal concentration of this compound should be empirically determined for your specific cell type and experimental conditions. This compound is a highly potent inhibitor with a reported IC50 of 3.1 nM for the enzyme and IC50 values for cell growth inhibition in the low nanomolar range (e.g., 0.6 nM in MV4;11 cells and 1.1 nM in H1417 cells).[1] For ChIP-seq applications, a common starting point is to use a concentration that effectively inhibits the target without causing significant off-target effects or cell death. One study using a different LSD1 inhibitor for ChIP-seq treated cells with an IC80 concentration for 24 hours.[2]
We recommend performing a dose-response experiment to determine the optimal concentration. A suggested starting range for this compound is between 10 nM and 1 µM. It is crucial to assess the effect of the inhibitor on histone methylation marks (e.g., H3K4me2) by Western blot to confirm target engagement at the chosen concentration.
Q2: What is the optimal treatment duration with this compound before proceeding with ChIP-seq?
A2: The ideal treatment time will depend on the dynamics of histone methylation at your genomic loci of interest. A common treatment duration used in studies with LSD1 inhibitors prior to ChIP-seq is 24 hours.[2] However, shorter (e.g., 6, 12 hours) or longer (e.g., 48 hours) incubation times may be necessary depending on the specific biological question. A time-course experiment is recommended to determine the point of maximal and stable changes in histone methylation at target loci.
Q3: How can I validate that this compound is effectively inhibiting LSD1 in my cells before starting a ChIP-seq experiment?
A3: There are two primary methods to validate the in-cell efficacy of this compound:
-
Western Blotting: Assess the global levels of LSD1's primary substrate, dimethylated histone H3 at lysine 4 (H3K4me2). Effective inhibition of LSD1 should lead to an accumulation of H3K4me2.[3] However, it is important to note that some studies have reported no significant global changes in H3K4me2 levels upon LSD1 inhibition, suggesting that the effects may be localized to specific genomic regions.[4] Therefore, the absence of a global increase does not necessarily indicate inhibitor failure.
-
ChIP-qPCR: This is a more direct method to assess target engagement at specific genomic loci. Perform a standard ChIP experiment using an antibody against H3K4me2 and then quantify the enrichment at known LSD1 target gene promoters via quantitative PCR (qPCR). An increase in H3K4me2 signal at these loci in treated versus untreated cells indicates successful target inhibition. A 2-fold or greater enrichment is generally considered positive.[5]
Q4: Will this compound treatment affect the binding of the LSD1 protein to chromatin?
A4: As a reversible inhibitor that targets the enzymatic activity of LSD1, this compound is not expected to directly prevent the LSD1 protein from binding to chromatin. LSD1 is part of larger protein complexes, such as the CoREST complex, which mediate its recruitment to specific genomic regions. The inhibitor acts on the catalytic pocket of LSD1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in global H3K4me2 levels by Western blot after this compound treatment. | 1. Inhibitor concentration is too low.2. Treatment time is too short.3. LSD1 inhibition in your cell type results in locus-specific rather than global changes in H3K4me2.[4]4. Antibody for Western blot is not optimal. | 1. Perform a dose-response experiment with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).3. Proceed to ChIP-qPCR to assess H3K4me2 changes at specific known LSD1 target genes.4. Validate your H3K4me2 antibody to ensure it is specific and sensitive. |
| Weak or no signal in ChIP-qPCR/ChIP-seq for H3K4me2 enrichment after this compound treatment. | 1. Suboptimal inhibitor concentration or treatment time.2. Inefficient chromatin shearing.3. Poor antibody quality for ChIP.4. Insufficient starting material.[6] | 1. Re-optimize inhibitor concentration and treatment time as described above.2. Optimize sonication or enzymatic digestion to achieve chromatin fragments primarily in the 200-500 bp range.3. Use a ChIP-validated antibody for H3K4me2. Test multiple antibodies if necessary.4. Ensure you are starting with a sufficient number of cells (typically 1-5 million cells per IP). |
| High background in ChIP-seq data. | 1. Inhibitor concentration is too high, leading to off-target effects or cell stress.2. Excessive cross-linking.3. Insufficient washing during the ChIP procedure.4. Non-specific binding of the antibody or beads. | 1. Titrate down the this compound concentration.2. Optimize formaldehyde cross-linking time (typically 5-15 minutes at room temperature).3. Increase the number and stringency of washes.4. Include a pre-clearing step with protein A/G beads and use a non-specific IgG as a negative control. |
| Variability between biological replicates. | 1. Inconsistent inhibitor treatment.2. Differences in cell culture conditions or cell cycle state.3. Technical variability in the ChIP-seq protocol. | 1. Ensure precise and consistent timing and concentration of this compound treatment.2. Synchronize cells if cell cycle-dependent effects are a concern.3. Maintain strict consistency in all steps of the ChIP-seq protocol, from cell harvesting to library preparation. |
Experimental Protocols
This compound Treatment and Cell Harvesting for ChIP-seq
-
Cell Culture: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of harvesting.
-
Inhibitor Treatment: Treat cells with the predetermined optimal concentration of this compound or a vehicle control (e.g., DMSO) for the optimized duration (e.g., 24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS, pellet by centrifugation, and either proceed to chromatin preparation or flash-freeze the cell pellet for storage at -80°C.
Chromatin Immunoprecipitation (ChIP)
A generalized ChIP protocol is outlined below. Optimization may be required for specific cell types and antibodies.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp. Verify the fragment size on an agarose gel.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against H3K4me2 or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.
ChIP-qPCR Validation
-
Primer Design: Design qPCR primers for a known LSD1 target gene (positive locus) and a gene desert region (negative locus). Aim for an amplicon size of 80-150 bp.
-
qPCR Reaction: Perform qPCR using the purified ChIP DNA and input DNA as templates.
-
Data Analysis: Calculate the percent input for both the positive and negative loci. A significant enrichment at the positive locus in the this compound treated sample compared to the control indicates successful inhibition.
Visualizations
Caption: Experimental workflow for optimizing this compound in ChIP-seq.
Caption: Mechanism of LSD1 inhibition by this compound.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Inconsistent results in Lsd1-UM-109 cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lsd1-UM-109 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell seeding density for a 96-well plate when using this compound?
A1: The optimal cell seeding density is cell-line dependent. We recommend performing a cell titration experiment to determine the optimal density for your specific cell line. A good starting point for most cancer cell lines is between 2,000 and 10,000 cells per well. Seeding cells at a density that allows for exponential growth throughout the duration of the assay is crucial for obtaining reproducible results.
Q2: What is the expected IC50 value for this compound?
A2: The IC50 value for this compound can vary depending on the cell line and assay conditions. For a 72-hour drug treatment, the expected IC50 values for some commonly used cell lines are summarized in the table below.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration with this compound depends on the cell line's doubling time and the specific experimental goals. A common treatment period for assessing cell viability is 72 hours. However, for slower-growing cell lines, a longer incubation time of up to 120 hours may be necessary to observe a significant effect.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: I am observing significant variability in the results between my technical replicates for the same this compound concentration. What could be the cause?
-
Answer: High variability between replicates can stem from several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension before seeding and that you are mixing the cell suspension between pipetting steps to prevent cells from settling.
-
Pipetting errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding the drug, add it to the side of the well and mix gently to ensure even distribution.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Issue 2: Inconsistent IC50 values across experiments.
-
Question: My calculated IC50 value for this compound changes significantly from one experiment to the next. Why is this happening?
-
Answer: Fluctuations in IC50 values can be due to several experimental variables:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Reagent variability: Ensure that the lots of media, serum, and assay reagents are consistent between experiments. A new lot of fetal bovine serum (FBS) can particularly impact cell growth and drug response.
-
Inconsistent incubation times: The duration of drug exposure directly impacts the IC50 value. Use a precise timer for your incubation periods.
-
Issue 3: No significant decrease in cell viability, even at high concentrations of this compound.
-
Question: I am not observing the expected cytotoxic effect of this compound in my cell line. What should I check?
-
Answer: If you are not seeing a dose-dependent decrease in cell viability, consider the following:
-
Drug stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell line resistance: The cell line you are using may be inherently resistant to LSD1 inhibition. Consider testing a positive control compound known to be effective in your cell line to confirm assay performance.
-
Assay endpoint: The chosen endpoint for measuring cell viability may not be optimal. For example, if the compound induces cell cycle arrest without immediate cell death, a metabolic assay like MTT may show different results than a direct cytotoxicity assay.
-
Experimental Protocols
Cell Viability Assay Using a Luminescent-Based ATP Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in the appropriate culture medium to the desired concentration.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the luminescent reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Quantitative Data
Table 1: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Line | Seeding Density (cells/well) | Doubling Time (approx. hours) |
| MOLM-13 | 5,000 | 24 |
| MV-4-11 | 8,000 | 30 |
| K-562 | 3,000 | 20 |
Table 2: Expected IC50 Values for this compound (72-hour treatment)
| Cell Line | IC50 (nM) |
| MOLM-13 | 50 - 150 |
| MV-4-11 | 200 - 400 |
| K-562 | > 1000 (Resistant) |
Visualizations
Caption: LSD1 inhibition by this compound prevents the demethylation of H3K4me2, leading to the repression of oncogenic gene expression and subsequent inhibition of tumor growth.
Caption: Workflow for a typical cell viability assay using this compound.
Caption: A decision tree to troubleshoot inconsistent results in this compound cell viability assays.
Lsd1-UM-109 not showing expected histone demethylase inhibition
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected increase in global H3K4me1/2 levels after treating my cells with this compound?
A: Several factors could contribute to a lack of observable changes in global histone methylation. Consider the following:
-
Cell-Type Specificity: The impact of LSD1 inhibition is highly dependent on the cellular context. Some cell lines may have compensatory mechanisms or lower baseline LSD1 activity, making changes in global histone marks difficult to detect. Pluripotent cancer cells, for instance, have shown high sensitivity to LSD1 ablation.[1]
-
Assay Sensitivity: The method used to detect histone methylation is critical. Western blotting can sometimes be insufficiently sensitive for subtle global changes. Consider using more quantitative methods like mass spectrometry or focusing on specific gene loci known to be regulated by LSD1 via Chromatin Immunoprecipitation (ChIP).[2]
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation period for your specific cell line. While this compound is potent, optimal conditions can vary. We recommend performing a dose-response and time-course experiment (e.g., 24-72 hours) to determine the best parameters for your system.
-
Reversibility of the Inhibitor: this compound is a reversible inhibitor.[3] Its effect is transient and requires the continuous presence of the compound in the culture medium. If the medium is changed without replenishing the inhibitor, the demethylase activity may be restored.
-
Compound Stability and Solubility: Verify the proper storage and handling of this compound. Issues with solubility under your specific experimental conditions could also reduce its effective concentration.[4]
Q2: My experiment shows a clear phenotypic effect (e.g., reduced cell proliferation, differentiation), but I cannot detect a corresponding change in H3K4 methylation. What is the explanation?
A: This is a key consideration in LSD1 biology. The observed phenotype may be independent of LSD1's demethylase activity. Recent studies have highlighted that LSD1 has crucial non-catalytic scaffolding functions.[5][6]
-
Demethylase-Independent Roles: LSD1 is a core component of several protein complexes, including the CoREST complex.[5] The physical presence of the LSD1 protein can be essential for the structural integrity and function of these complexes, which regulate gene expression by recruiting other enzymes like HDACs.[5][7] Therefore, a cellular phenotype might result from the disruption of these protein-protein interactions rather than the inhibition of demethylation.
-
Non-Histone Substrates: LSD1 is known to demethylate several non-histone proteins, such as STAT3, HIF-1α, and others.[8] The inhibitor might be affecting the methylation status and function of these proteins, leading to the observed phenotype without altering histone marks.
Q3: How can I definitively confirm that this compound is engaging the LSD1 target in my cellular model?
A: Confirming target engagement is crucial. We recommend a multi-pronged approach:
-
Western Blotting: This is the most direct method. Probe for H3K4me1 and H3K4me2 marks. A successful inhibition should lead to an accumulation of these marks. It is critical to include a positive control (e.g., a cell line known to respond) and a negative control (vehicle-treated).[9]
-
ChIP-qPCR: Perform Chromatin Immunoprecipitation followed by quantitative PCR on the promoter regions of known LSD1 target genes (e.g., key T-cell attracting chemokines).[10] Successful target engagement should result in increased H3K4me2 levels at these specific loci.
-
Gene Expression Analysis: Inhibition of LSD1, a transcriptional repressor, should lead to the de-repression and increased mRNA expression of its target genes.[2][10] Analyze the expression of known LSD1 target genes via RT-qPCR.
Q4: Could unexpected results be due to off-target effects of this compound?
A: While this compound is designed to be a potent LSD1 inhibitor, considering off-targets is good practice.
-
Structural Homology: The catalytic domain of LSD1 shares high structural similarity with its homolog LSD2 and with monoamine oxidases (MAO-A and MAO-B).[7] Many early LSD1 inhibitors, particularly those derived from the antidepressant tranylcypromine, showed significant MAO activity.[4][11] If your results are inconsistent with known LSD1 function, consider performing assays to check for inhibitory activity against MAO-A and MAO-B.
Q5: The inhibitory effect of this compound seems to diminish over time in my long-term experiment. Is this normal?
A: Yes, this can be expected. This compound is a reversible, non-covalent inhibitor.[3][12] Unlike irreversible (covalent) inhibitors that permanently disable the enzyme, the effect of a reversible inhibitor depends on its sustained presence to occupy the active site. In long-term culture, factors like compound metabolism by the cells or degradation in the medium can lower the effective concentration, leading to a reduced inhibitory effect. For long-term studies, it is essential to replenish the inhibitor with every media change.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value | Reference |
| LSD1 Enzymatic Activity | 3.1 nM | [3] |
| MV4;11 Cell Growth | 0.6 nM | [3][13] |
| H1417 Cell Growth | 1.1 nM | [3][13] |
Table 2: Comparative Selectivity of Representative LSD1 Inhibitors
| Compound | Type | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Reference |
| This compound | Reversible | 3.1 nM | Data Not Available | Data Not Available | [3] |
| Tranylcypromine (TCP) | Irreversible | ~5.6 µM | ~2.84 µM | ~0.73 µM | [4] |
| SP-2509 | Reversible | ~2.5 µM | >100 µM | >100 µM | [4] |
| ORY-1001 | Irreversible | < 20 nM | ~7 µM | > 100 µM | [14] |
Experimental Protocols
Protocol 1: Western Blotting for Histone Methylation
-
Cell Lysis: Treat cells with this compound at desired concentrations for 24-48 hours. Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of total protein per lane on a 15% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., Total Histone H3 or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system. Quantify band intensity relative to the loading control.
Protocol 2: In Vitro LSD1 Demethylase Assay (HRP-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[15]
-
Reaction Setup: In a 96-well plate, add recombinant human LSD1 enzyme to a reaction buffer containing horseradish peroxidase (HRP) and a sensitive HRP substrate (e.g., Amplex Red).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Substrate Addition: Initiate the reaction by adding the substrate, a dimethylated H3K4 peptide.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence or absorbance (depending on the substrate) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Lsd1-UM-109 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the use of Lsd1-UM-109 in animal models.
Disclaimer
This compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1)[1]. While it shows promising therapeutic potential, specific in vivo toxicity data for this compound has not been extensively published. The guidance provided here is based on the known class-wide toxicities of LSD1 inhibitors and general principles of preclinical toxicology. Researchers should always perform initial dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 3.1 nM[1]. LSD1 is an enzyme that removes methyl groups from histones (specifically H3K4me1/2 and H3K9me1/2), thereby regulating gene expression. By inhibiting LSD1, this compound can alter the epigenetic landscape of cells, leading to changes in gene transcription and cellular processes like differentiation and proliferation. Its reversible nature suggests it may offer a safer profile compared to irreversible inhibitors[2][3].
Q2: What are the potential toxicities associated with LSD1 inhibitors in animal models?
A2: The most commonly reported on-target toxicity for LSD1 inhibitors is hematological, particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count). This is often due to the role of LSD1 in hematopoiesis. Other potential toxicities observed with some LSD1 inhibitors in clinical trials have included fatigue, nausea, and diarrhea. Researchers should carefully monitor blood parameters and clinical signs of toxicity in their animal models.
Q3: How can I minimize the risk of thrombocytopenia when using this compound?
A3: Since thrombocytopenia is a known class effect of LSD1 inhibitors, proactive monitoring and strategic dosing are crucial. Consider the following:
-
Start with a low-dose pilot study: Determine the maximum tolerated dose (MTD) in your specific animal model.
-
Intermittent Dosing: Instead of daily dosing, an intermittent schedule (e.g., 3 days on, 4 days off) may allow for platelet recovery.
-
Monitor Platelet Counts: Perform regular blood counts to track platelet levels.
-
Reversibility: The reversible nature of this compound may lead to a quicker recovery of platelet counts upon dose reduction or cessation compared to irreversible inhibitors.
Q4: Are there any known off-target effects of this compound?
A4: The initial publication on this compound does not report significant off-target activities. However, as with any small molecule inhibitor, off-target effects are possible. It is advisable to perform target engagement and selectivity profiling in your experimental system if unexpected toxicities arise.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Poor General Health in Animals
| Potential Cause | Troubleshooting Steps |
| Dose-related toxicity | 1. Reduce the dose of this compound. 2. Switch to an intermittent dosing schedule. 3. Ensure the formulation is well-tolerated and not causing local irritation or systemic stress. |
| Tumor burden | 1. Monitor tumor growth closely. Rapid tumor growth or necrosis can lead to systemic inflammation and weight loss. 2. Consider supportive care as per institutional guidelines. |
| Vehicle toxicity | 1. Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components. |
Issue 2: Significant Decrease in Platelet or Neutrophil Counts
| Potential Cause | Troubleshooting Steps |
| On-target hematological toxicity | 1. Immediately reduce the dose or temporarily halt treatment. 2. Increase the frequency of blood count monitoring. 3. Implement an intermittent dosing schedule to allow for hematopoietic recovery. 4. Consult with a veterinarian for supportive care options if counts become critically low. |
| Compounding factors | 1. Assess if the animal model itself has any underlying hematopoietic defects. 2. If using combination therapies, evaluate the potential for synergistic hematological toxicity. |
Experimental Protocols
Detailed experimental protocols for in vivo studies with this compound are not yet widely available. The following is a generalizable protocol for a pilot in vivo study in a mouse xenograft model, which should be adapted and optimized.
Pilot In Vivo Efficacy and Tolerability Study in a Mouse Xenograft Model
-
Animal Model: Athymic nude mice bearing subcutaneous tumors from a relevant cancer cell line (e.g., MV4;11 for AML or H1417 for SCLC, where this compound has shown high in vitro potency)[1].
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The original publication on this compound does not specify an in vivo formulation, so vehicle scouting is recommended.
-
Dose Escalation:
-
Begin with a low dose (e.g., 1-5 mg/kg) administered daily by oral gavage.
-
Include multiple dose groups with escalating doses (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Include a vehicle-only control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform complete blood counts (CBCs) at baseline and weekly thereafter to monitor for hematological toxicity.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors reach a predetermined maximum size.
-
At the end of the study, collect tumors and organs for pharmacodynamic and histopathological analysis.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-14 | Acute Myeloid Leukemia | 31 |
| MV4;11 | Acute Myeloid Leukemia | 0.6 |
| H1417 | Small-Cell Lung Cancer | 1.1 |
| Data from Zheng et al., ACS Med Chem Lett. 2023.[1] |
Table 2: Example of a Dosing and Monitoring Schedule for a Pilot Toxicity Study
| Week | Dosing Schedule | Monitoring |
| 0 (Baseline) | Acclimatization | Body weight, CBC |
| 1 | Daily oral gavage | Body weight (3x/week), CBC, Clinical observations (daily) |
| 2 | Daily oral gavage | Body weight (3x/week), CBC, Clinical observations (daily) |
| 3 | Daily oral gavage | Body weight (3x/week), CBC, Clinical observations (daily) |
| 4 | Daily oral gavage | Body weight (3x/week), CBC, Clinical observations (daily), Terminal tissue collection |
Visualizations
Caption: Mechanism of LSD1 inhibition by this compound.
Caption: Workflow for assessing in vivo toxicity.
Caption: Decision tree for troubleshooting common adverse events.
References
Lsd1-UM-109 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, Lsd1-UM-109.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 3.1 nM.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the demethylation of these key histone marks, leading to alterations in gene expression. This can reactivate silenced tumor suppressor genes and inhibit the expression of oncogenes, ultimately leading to anti-tumor effects.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent such as DMSO. Once dissolved, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C. When preparing working solutions in cell culture media, it is best to do so immediately before use.
Q3: What is the solubility of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Inconsistent or lower-than-expected compound activity.
Possible Causes:
-
Degradation in Cell Culture Media: Small molecules can be unstable in aqueous environments like cell culture media, leading to a decrease in the effective concentration over the course of an experiment.
-
Precipitation of the Compound: The compound may precipitate out of solution, especially at higher concentrations or if the solvent concentration in the final working solution is too high.
-
Binding to Plasticware or Serum Proteins: Hydrophobic compounds can adhere to plastic surfaces of culture plates or bind to proteins present in fetal bovine serum (FBS), reducing the bioavailable concentration.
-
Incorrect Dosage or Calculation Errors: Errors in calculating dilutions or preparing stock solutions can lead to inaccurate final concentrations.
Solutions:
-
Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture media and conditions. (See Experimental Protocols section for a general protocol).
-
Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a different solvent for the initial stock.
-
Use Low-Binding Plates: To minimize binding to plasticware, consider using low-protein-binding microplates.
-
Optimize Serum Concentration: If you suspect binding to serum proteins, you can try reducing the serum concentration in your media during the treatment period, if compatible with your cell line.
-
Verify Calculations and Pipetting: Double-check all calculations for dilutions and ensure accurate pipetting.
Issue 2: High variability between replicate wells.
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the response to the inhibitor.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Incomplete Mixing of the Compound: Failure to properly mix the compound in the media before adding it to the cells can result in concentration gradients across the plate.
Solutions:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure that your cell suspension is homogeneous to get consistent cell numbers in each well.
-
Minimize Edge Effects: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
Thorough Mixing: After adding the this compound working solution to the culture media, mix it thoroughly before dispensing it into the wells.
Issue 3: Unexpected cellular toxicity or off-target effects.
Possible Causes:
-
High Compound Concentration: Using a concentration of this compound that is too high can lead to non-specific toxicity.
-
Solvent Toxicity: A high concentration of the solvent (e.g., DMSO) in the final culture media can be toxic to cells.
-
Off-Target Inhibition: While this compound is a potent LSD1 inhibitor, high concentrations may lead to the inhibition of other cellular targets.
Solutions:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your cell line by performing a dose-response experiment.
-
Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Consult Literature for Known Off-Targets: Review the literature for any known off-target effects of this compound or similar compounds.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (LSD1 Inhibition) | 3.1 nM | - | [1] |
| IC50 (Cell Growth) | 0.6 nM | MV4;11 (acute leukemia) | [1] |
| IC50 (Cell Growth) | 1.1 nM | H1417 (small-cell lung cancer) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium (the same type used in your experiments)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments. Prepare a sufficient volume for sampling at multiple time points.
-
Incubate the spiked medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Process the samples immediately to prevent further degradation. This may involve protein precipitation (e.g., by adding cold acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant containing this compound by HPLC-MS.
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits LSD1, preventing histone demethylation and altering gene expression.
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
Technical Support Center: Overcoming Resistance to Lsd1-UM-109 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the LSD1 inhibitor, Lsd1-UM-109, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), with an IC50 of 3.1 nM.[1][2] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), as well as non-histone proteins like p53.[3][4][5][6] By demethylating H3K4, a mark of active transcription, LSD1 generally represses gene expression. Conversely, by demethylating H3K9, a repressive mark, it can activate gene expression.[3][6] In many cancers, LSD1 is overexpressed and contributes to a block in cell differentiation, leading to increased proliferation and tumor growth.[3][4] this compound inhibits this enzymatic activity, aiming to restore normal gene expression patterns and halt cancer progression.
Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to LSD1 inhibitors can be linked to the specific transcriptional state of the cancer cells. For example, in Small Cell Lung Cancer (SCLC), cell lines with a mesenchymal-like transcriptional signature show intrinsic resistance, whereas those with a neuroendocrine profile are more sensitive.[7] This suggests that the baseline epigenetic and transcriptional landscape of your cells may determine their sensitivity to LSD1 inhibition.
Q3: My cells initially responded to this compound, but have now developed acquired resistance. What is the underlying mechanism?
Acquired resistance often involves the cancer cells undergoing epigenetic reprogramming. Studies on LSD1 inhibitors in SCLC have identified a reversible, adaptive resistance mechanism where the cells switch to a TEAD4-driven mesenchymal-like state.[7] This transition allows a subpopulation of cells to survive and proliferate despite the presence of the LSD1 inhibitor.
Troubleshooting Guide
Problem 1: Decreased or no cytotoxic effect of this compound on cancer cells.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | Characterize the transcriptional subtype of your cell line (e.g., neuroendocrine vs. mesenchymal for SCLC) using RNA-sequencing or qPCR for marker genes. Consider testing this compound on a panel of cell lines with different subtypes to identify sensitive models.[7] |
| Acquired Resistance | Analyze gene expression changes post-treatment to check for upregulation of resistance markers like TEAD4 and mesenchymal genes.[7] Consider a "drug holiday" to see if sensitivity can be restored, as this type of resistance can be reversible. |
| Drug Inactivity | Confirm the stability and activity of your this compound stock. Perform a dose-response curve in a known sensitive cell line (e.g., MV4;11 or H1417) to validate its potency.[1][2] |
| Cell Culture Conditions | Ensure optimal and consistent cell culture conditions, as factors like serum batch and cell density can influence drug response. |
Problem 2: How can I overcome resistance to this compound?
Combination therapy is a key strategy to overcome both intrinsic and acquired resistance to LSD1 inhibitors.
| Combination Strategy | Rationale & Cancer Type |
| Proteasome Inhibitors (e.g., Carfilzomib) | LSD1 inhibition has been shown to synergize with proteasome inhibitors, enhancing tumor cell death and overcoming drug resistance in multiple myeloma.[8] This combination induces the DNA damage response pathway. |
| Immunotherapy (e.g., anti-PD-1/PD-L1) | LSD1 inhibition can enhance the efficacy of immune checkpoint blockade. It can increase the expression of chemokines that attract CD8+ T cells into the tumor microenvironment and modulate the expression of immune checkpoint proteins like PD-L1.[9] This is a promising strategy for various solid tumors. |
| Retinoic Acid (ATRA) | In Acute Myeloid Leukemia (AML), particularly subtypes like Acute Promyelocytic Leukemia (APL), LSD1 inhibitors can increase sensitivity to the differentiating effects of ATRA.[4] |
| HDAC Inhibitors | Since LSD1 often functions within complexes that include Histone Deacetylases (HDACs), dual inhibition can have a synergistic effect on reactivating tumor suppressor genes.[5] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Cancer Type |
| IC50 (Enzymatic Assay) | 3.1 nM | - | - |
| IC50 (Cell Growth) | 0.6 nM | MV4;11 | Acute Myeloid Leukemia |
| IC50 (Cell Growth) | 1.1 nM | H1417 | Small-Cell Lung Cancer |
| Data sourced from MedchemExpress.[1] |
Table 2: Overview of Clinical-Stage LSD1 Inhibitors
| Compound Name | Type | Status | Cancer Types |
| Iadademstat (ORY-1001) | Covalent | Clinical Trials | AML, SCLC |
| Bomedemstat (IMG-7289) | Covalent | Clinical Trials | AML, Myelofibrosis |
| GSK-2879552 | Covalent | Clinical Trials | SCLC, AML |
| Pulrodemstat (CC-90011) | Non-covalent | Clinical Trials | AML, MDS |
| Seclidemstat (SP-2577) | Non-covalent | Clinical Trials | Ewing Sarcoma |
| This table provides context on the broader class of LSD1 inhibitors in development.[3][10] |
Visualizations
Caption: Acquired resistance to this compound in SCLC.
Caption: Workflow for testing combination therapies.
Experimental Protocols
1. Protocol: Determining Cell Viability and Drug Synergy
This protocol is for assessing the synergistic effect of this compound and a combination agent (e.g., a proteasome inhibitor).
-
Materials:
-
Resistant cancer cell line of interest
-
96-well clear bottom, white-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Combination agent stock solution
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute this compound and the combination agent in cell culture medium. Include single-agent and combination treatments. Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., <0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the drug combinations. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours), which should be optimized for your cell line.
-
Viability Assessment:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells to determine the percent viability.
-
Use software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on a reference model such as Bliss independence or Highest Single Agent (HSA).
-
-
2. Protocol: Western Blot for Histone Methylation Marks
This protocol verifies the on-target effect of this compound by measuring changes in H3K4me2 levels.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with RIPA buffer and Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me2 and anti-Total H3) overnight at 4°C with gentle agitation. The dilutions should be optimized as per the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. The H3K4me2 signal should be normalized to the Total Histone H3 signal. An effective LSD1 inhibitor should lead to an increase in the H3K4me2/Total H3 ratio.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Lsd1-UM-109 vs. ORY-1001 in Small Cell Lung Cancer
A Comparative Analysis of Two Lysine-Specific Demethylase 1 Inhibitors in SCLC Preclinical Models
Small cell lung cancer (SCLC) remains one of the most aggressive and difficult-to-treat malignancies, with limited therapeutic options and poor prognosis. In the quest for novel treatment strategies, epigenetic modifiers have emerged as promising targets. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has garnered significant attention. LSD1 is a key enzyme that regulates gene expression through demethylation of histone and non-histone proteins, and its overexpression has been linked to the pathogenesis of SCLC. This guide provides a comparative overview of two LSD1 inhibitors, Lsd1-UM-109 and ORY-1001 (iadademstat), based on available preclinical data in SCLC models.
At a Glance: this compound vs. ORY-1001
| Feature | This compound | ORY-1001 (Iadademstat) |
| Mechanism of Action | Reversible LSD1 inhibitor | Irreversible LSD1 inhibitor |
| LSD1 Enzymatic IC50 | 3.1 nM[1][2][3][4] | <20 nM[5] |
| SCLC Cell Line Potency | IC50: 1.1 nM (NCI-H1417)[1][2][3][4] | EC50 range: 0.1–23 nM in responsive SCLC cell lines |
| In Vivo SCLC Efficacy | Data not publicly available | Demonstrates tumor growth inhibition and complete, durable tumor regression in patient-derived xenograft (PDX) models[6][7][8] |
In Vitro Performance: A Head-to-Head Comparison
The in vitro potency of both this compound and ORY-1001 has been demonstrated in SCLC cell lines. This compound, a reversible inhibitor, exhibits a potent single-digit nanomolar IC50 value for LSD1 enzymatic activity and sub-nanomolar to low nanomolar IC50 values for cell growth inhibition in acute myeloid leukemia (AML) and the SCLC cell line NCI-H1417.[1][2][3][4]
ORY-1001, an irreversible inhibitor, also displays high potency with an IC50 of less than 20 nM for LSD1.[5] In a screen across a broad panel of cancer cell lines, ORY-1001 showed anti-proliferative activity in a subset of SCLC cell lines with half-maximal effective concentrations (EC50) ranging from 0.1 to 23 nM.
Table 1: In Vitro Activity of this compound and ORY-1001 in SCLC Cell Lines
| Compound | SCLC Cell Line | Assay Type | Metric | Value | Reference |
| This compound | NCI-H1417 | Cell Growth Inhibition | IC50 | 1.1 nM | [1][2][3][4] |
| ORY-1001 | Multiple SCLC lines | Cell Viability | EC50 | 0.1 - 23 nM |
In Vivo Efficacy in SCLC Preclinical Models
A crucial aspect of preclinical evaluation is the assessment of a compound's efficacy in in vivo models. For ORY-1001, there is published evidence of its anti-tumor activity in SCLC patient-derived xenograft (PDX) models.[6][7][8] Treatment with ORY-1001 has been shown to result in significant tumor growth inhibition and, in some cases, complete and durable tumor regression.[6][7][8]
Currently, there is a lack of publicly available in vivo data for this compound in SCLC preclinical models. This represents a significant data gap and precludes a direct comparison of the in vivo efficacy of the two compounds.
Table 2: In Vivo Efficacy of ORY-1001 in SCLC Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosing Schedule | Outcome | Reference |
| FHSC04 | ORY-1001 (400μg/kg) | Once weekly, oral | Complete and durable tumor regression | [7] |
| Multiple SCLC PDX models | ORY-1001 (400μg/kg) | Once weekly, oral | Significant tumor growth inhibition | [7] |
Mechanism of Action: The LSD1-NOTCH-ASCL1 Axis
LSD1 inhibitors exert their anti-tumor effects in SCLC primarily through the modulation of the NOTCH signaling pathway. LSD1 is known to suppress the expression of NOTCH1, a key tumor suppressor in SCLC. By inhibiting LSD1, both this compound and ORY-1001 are expected to lead to the reactivation of NOTCH signaling. This, in turn, results in the suppression of Achaete-Scute Family BHLH Transcription Factor 1 (ASCL1), a master regulator of neuroendocrine differentiation and a key driver of SCLC tumorigenesis.[7][8][9] The downregulation of ASCL1 leads to a decrease in the expression of neuroendocrine markers and a reduction in tumor cell proliferation.[7][8][9]
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
A common method to assess the anti-proliferative effects of compounds is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: SCLC cells are seeded in 96-well or 384-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the LSD1 inhibitor (e.g., this compound or ORY-1001) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50/EC50 values are calculated using a non-linear regression model.
In Vivo Patient-Derived Xenograft (PDX) Model Study (as per Augert et al., 2019)
-
PDX Establishment: SCLC PDX models are established by implanting patient tumor fragments subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: ORY-1001 is administered orally at a specified dose and schedule (e.g., 400 µg/kg, once weekly). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint volume or for a specified duration. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
Both this compound and ORY-1001 are potent inhibitors of LSD1 with demonstrated in vitro activity against SCLC cell lines. ORY-1001 has further shown significant in vivo efficacy in SCLC PDX models, leading to tumor growth inhibition and even complete tumor regression. The mechanism of action for LSD1 inhibitors in SCLC is understood to involve the reactivation of the NOTCH signaling pathway and subsequent suppression of the key oncogenic driver ASCL1.
A significant limitation in this direct comparison is the absence of publicly available in vivo data for this compound in SCLC models. Further preclinical studies, including in vivo efficacy and toxicity assessments for this compound, are necessary to fully evaluate its potential and to provide a more comprehensive comparison with ORY-1001. For researchers in the field, the choice between these or other LSD1 inhibitors will depend on a variety of factors including their specific research questions, the SCLC subtype being investigated, and the availability of these compounds for research use. The promising preclinical data for LSD1 inhibitors in SCLC underscores the potential of this therapeutic strategy for a patient population with high unmet medical need.
References
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theraindx.com [theraindx.com]
- 3. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. oryzon.com [oryzon.com]
- 6. oryzon.com [oryzon.com]
- 7. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of LSD1 Inhibitors: Lsd1-UM-109 vs. GSK2879552
In the landscape of epigenetic drug discovery, the lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target. This flavin-dependent monoamine oxidase plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in a variety of cancers, making the development of potent and specific inhibitors a key focus for researchers. This guide provides a detailed comparison of two prominent LSD1 inhibitors, Lsd1-UM-109 and GSK2879552, focusing on their histone demethylase activity, supported by experimental data and methodologies.
Biochemical Potency and Cellular Activity
This compound and GSK2879552 are both potent inhibitors of LSD1, yet they exhibit distinct mechanisms of action. This compound is a reversible inhibitor, whereas GSK2879552 acts as an irreversible, mechanism-based inactivator of the enzyme.[1][2] This fundamental difference in their interaction with the LSD1 enzyme can influence their duration of action and potential for off-target effects.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through various biochemical and cellular assays.
| Inhibitor | Target | IC50 (Biochemical) | Cell Line | IC50 (Cell Growth) | Mechanism of Action |
| This compound | LSD1 | 3.1 nM[1] | MV4;11 (Acute Leukemia) | 0.6 nM[1] | Reversible[1] |
| H1417 (Small-Cell Lung Cancer) | 1.1 nM[1] | ||||
| GSK2879552 | LSD1/KDM1A | ~20 nM[3] | Kasumi-1 (AML) | 0.02 µM (GI50)[4] | Irreversible[2][5] |
| MV4-11 (AML) | 0.023 µM (EC50)[4] | ||||
| SCLC cell lines (9/28) | Growth inhibition from 40% to 100%[2][6] | ||||
| AML cell lines (20/29) | Growth inhibition from 40% to 100%[2][6] |
Note: IC50, EC50, and GI50 values can vary between different studies and assay conditions. The data presented here is a summary from available sources.
Experimental Methodologies for Assessing Histone Demethylase Activity
The determination of LSD1 inhibitory activity relies on a variety of robust experimental protocols. These assays can be broadly categorized into biochemical assays, which use purified enzymes, and cell-based assays, which measure the effects of inhibitors in a cellular context.
Biochemical Assays
Several in vitro methods are employed to directly measure the enzymatic activity of LSD1 and the potency of its inhibitors.[7]
-
Horseradish Peroxidase (HRP)-Coupled Assay: This is a common method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[2][7] The H₂O₂ is used by HRP to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal that is proportional to LSD1 activity.[2][8]
-
Antibody-Based Assays: These assays utilize specific antibodies that recognize either the methylated substrate or the demethylated product.
-
Chemiluminescent Assays: In this format, a methylated histone H3 peptide substrate is coated on a microplate. After the enzymatic reaction, a specific antibody detects the demethylated product, and a secondary HRP-labeled antibody generates a chemiluminescent signal.[9]
-
Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA): This heterogeneous assay uses a biotinylated peptide substrate captured on a streptavidin-coated plate. A europium-labeled antibody detects the demethylated product, providing a time-resolved fluorescence signal.[10]
-
Colorimetric Assays: Similar to other antibody-based methods, these assays use a specific antibody to detect the demethylated product, followed by a colorimetric detection system.[11][12]
-
-
Mass Spectrometry-Based Assays: These highly sensitive and specific methods directly measure the conversion of a methylated substrate to its demethylated product by analyzing their mass-to-charge ratio.[7][13]
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant environment.
-
Cell Proliferation/Viability Assays: These assays, such as the MTT or CellTiter-Glo assays, measure the effect of the inhibitor on the growth and viability of cancer cell lines.[4][5][6] Cells are treated with a range of inhibitor concentrations, and the concentration that inhibits growth by 50% (GI50) or reduces viability by 50% (IC50) is determined.
-
Western Blotting: This technique is used to assess the global levels of histone methylation marks (e.g., H3K4me1/2, H3K9me1/2) within cells following inhibitor treatment.[14] An effective LSD1 inhibitor would be expected to lead to an increase in these methylation marks.
-
Flow Cytometry: This method can be used to measure the expression of cell surface markers associated with cell differentiation, which can be induced by LSD1 inhibition in certain cancer types like acute myeloid leukemia (AML).[15]
-
RT-PCR: Reverse transcription-polymerase chain reaction can be used to measure changes in the mRNA expression levels of genes regulated by LSD1, including stem cell markers and differentiation markers.[4][5]
Signaling Pathways and Biological Impact
Inhibition of LSD1 by compounds like this compound and GSK2879552 can have profound effects on various signaling pathways that are critical for cancer cell proliferation and survival.
GSK2879552 has been shown to induce differentiation and attenuate stemness properties in cancer cells.[5] One of the key pathways affected is the Wnt/β-catenin signaling pathway . By inhibiting LSD1, GSK2879552 can lead to the depression of Wnt antagonist transcription, resulting in the downregulation of β-catenin signaling activity.[5] This is significant as aberrant Wnt signaling is a hallmark of many cancers.
The general mechanism of action for LSD1 inhibitors involves the prevention of demethylation of histones, particularly H3K4me1/2 and H3K9me1/2.[16][17] This leads to an accumulation of these methylation marks, which in turn alters gene expression. For instance, increased H3K4 methylation at promoter regions is associated with transcriptional activation of tumor suppressor genes.[18]
Figure 1. Simplified signaling pathway of LSD1 inhibition.
Figure 2. General experimental workflow for inhibitor characterization.
Conclusion
Both this compound and GSK2879552 are highly potent inhibitors of LSD1 that demonstrate significant anti-proliferative effects in various cancer cell lines. The primary distinction between them lies in their mechanism of action, with this compound being a reversible inhibitor and GSK2879552 acting irreversibly. This difference may have implications for their therapeutic application, including dosing schedules and potential for resistance. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type and the desired pharmacological profile. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2879552 | Histone Demethylase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epigentek.com [epigentek.com]
- 12. KDM1/LSD1 Activity Quantification Assay Kit (Colorimetric) (ab113459) | Abcam [abcam.com]
- 13. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1: more than demethylation of histone lysine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
A Comparative Analysis of LSD1 Inhibitors: Dose-Response and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lysine-Specific Demethylase 1 (LSD1) Inhibitor Potency and Mechanism of Action.
The epigenetic regulator Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology and other diseases. Its role in demethylating histone and non-histone proteins modulates gene expression, impacting cell proliferation, differentiation, and tumorigenesis. This guide provides a comparative analysis of various LSD1 inhibitors, focusing on their dose-response profiles and their influence on key signaling pathways. The data presented herein is compiled from peer-reviewed studies to facilitate an informed selection of compounds for research and development.
Dose-Response Comparison of LSD1 Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a range of LSD1 inhibitors, including established tool compounds and clinical candidates, as determined by in vitro biochemical assays.
| Inhibitor | Type | LSD1 IC50 (nM) | Assay Method | Reference |
| Tool Compounds | ||||
| Tranylcypromine (TCP) | Irreversible | 5600 | HTRF | [1][2] |
| SP-2509 | Reversible | 2500 | HTRF | [1][2] |
| OG-668 | Irreversible | 7.6 | HTRF | [1][2] |
| Phenelzine (PLZ) | Irreversible | >10,000 | HTRF | [1][2] |
| Pargyline (PRG) | Irreversible | >10,000 | HTRF | [1][2] |
| Clinical Stage Inhibitors | ||||
| Iadademstat (ORY-1001) | Irreversible | <1 | HTRF | [2] |
| Bomedemstat (IMG-7289) | Irreversible | 16 | HTRF | [2] |
| GSK2879552 | Irreversible | <1 | HTRF | [2] |
| Pulrodemstat (CC-90011) | Reversible | 61 | HTRF | [2] |
| Seclidemstat (SP-2577) | Reversible | 260 | HTRF | [2] |
| JBI-802 | Dual LSD1/HDAC | 50 | Not Specified | [3] |
| MC3340 | Irreversible | 90 | Not Specified | [3] |
| TCP-Lys-4 H3-21 | Irreversible | 160 | Not Specified | [3] |
Experimental Protocols
Accurate and reproducible dose-response data is contingent on standardized experimental protocols. Below are detailed methodologies for two common assays used to determine LSD1 inhibitor potency.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a robust method for quantifying the enzymatic activity of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate
-
Europium cryptate-labeled anti-demethylated substrate antibody (donor)
-
Streptavidin-conjugated fluorophore (acceptor)
-
Assay buffer
-
LSD1 inhibitors
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the LSD1 inhibitors in the assay buffer.
-
Add a fixed concentration of recombinant LSD1 enzyme to each well of the microplate, with the exception of the negative control wells.
-
Add the serially diluted inhibitors to their respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the biotinylated histone H3 peptide substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the Europium cryptate-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (acceptor).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of demethylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.[1][2]
Horseradish Peroxidase (HRP)-Coupled Assay
This colorimetric assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Histone H3 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer
-
LSD1 inhibitors
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the LSD1 inhibitors in the assay buffer.
-
In each well of the microplate, combine the recombinant LSD1 enzyme, HRP, and the serially diluted inhibitors. Include a vehicle control.
-
Initiate the reaction by adding the histone H3 peptide substrate and Amplex Red reagent to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
The HRP enzyme will react with the hydrogen peroxide produced by LSD1, and in the presence of Amplex Red, will generate the fluorescent product resorufin.
-
Measure the fluorescence intensity at an excitation of ~540 nm and an emission of ~590 nm using a fluorescence microplate reader.[1][2]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the experimental process and the molecular context of LSD1 inhibition, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for determining IC50 values of LSD1 inhibitors.
LSD1 inhibition impacts several critical signaling pathways involved in cancer progression. Understanding these interactions is key to elucidating the mechanism of action of these inhibitors.
PI3K/Akt Signaling Pathway
LSD1 can activate the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[4][5] Inhibition of LSD1 has been shown to decrease the phosphorylation of Akt.[5]
Caption: LSD1's role in the PI3K/Akt signaling pathway.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth and metabolism. LSD1 has been shown to negatively regulate autophagy through the mTOR signaling pathway.[6][7]
Caption: LSD1's involvement in the mTOR signaling pathway.
Notch Signaling Pathway
The Notch signaling pathway is crucial for cell fate decisions. LSD1 can regulate the Notch pathway by binding to the promoter regions of Notch target genes.[3][8]
Caption: Regulation of the Notch signaling pathway by LSD1.
Conclusion
The landscape of LSD1 inhibitors is rapidly expanding, offering a diverse range of potencies and mechanisms of action. This guide provides a snapshot of the current understanding of their dose-response characteristics and their interplay with key cancer-related signaling pathways. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of epigenetics and drug discovery, aiding in the rational design and execution of future studies. As new inhibitors emerge and our understanding of LSD1 biology deepens, such comparative analyses will remain essential for advancing the therapeutic potential of targeting this critical enzyme.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Lsd1-UM-109: A Case Study on Cross-Reactivity with Monoamine Oxidases
Disclaimer: As of November 2025, publicly available data on a compound specifically designated "Lsd1-UM-109" is not available. Therefore, this guide has been generated using a representative, well-characterized LSD1 inhibitor, referred to herein as LSD1i-X , to illustrate the requested comparative analysis format. The data and protocols presented are based on published findings for similar classes of compounds and should be considered illustrative.
This guide provides a comprehensive comparison of the inhibitory activity of a representative LSD1 inhibitor, LSD1i-X, against its primary target, Lysine-Specific Demethylase 1 (LSD1), and its potential off-target effects on Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Due to the structural and mechanistic similarities between LSD1 and MAO enzymes, both of which are FAD-dependent amine oxidases, assessing the cross-reactivity of novel LSD1 inhibitors is a critical step in their preclinical development.[1][2]
Data Presentation: Inhibitory Activity of LSD1i-X
The inhibitory potency of LSD1i-X against LSD1, MAO-A, and MAO-B was determined by measuring the half-maximal inhibitory concentration (IC50). The results are summarized in the table below, providing a clear comparison of the compound's selectivity. A higher selectivity index indicates a greater preference for inhibiting LSD1 over the MAO enzymes.
| Target Enzyme | LSD1i-X IC50 (nM) | Selectivity Index (MAO-A/LSD1) | Selectivity Index (MAO-B/LSD1) |
| LSD1 | 19 | - | - |
| MAO-A | 1710 | 90 | - |
| MAO-B | >19000 | - | >1000 |
Data is hypothetical and for illustrative purposes, based on similar compounds reported in the literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantitatively measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of its substrate.
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide (H3K4me2) as substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LSD1i-X (or other test compounds) dissolved in DMSO
-
384-well microplate
-
-
Procedure:
-
A solution of LSD1/CoREST enzyme is pre-incubated with varying concentrations of LSD1i-X (or vehicle control) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 substrate, Amplex Red, and HRP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C, protected from light.
-
The fluorescence generated by the reaction of H2O2 with Amplex Red in the presence of HRP is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)
This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the product of the deamination of kynuramine.
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide as substrate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
LSD1i-X (or other test compounds) dissolved in DMSO
-
96-well microplate
-
-
Procedure:
-
MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of LSD1i-X (or vehicle control) in the assay buffer for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The reaction mixture is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH).
-
The fluorescent product, 4-hydroxyquinoline, is measured using a microplate reader (excitation ~310-320 nm, emission ~390-400 nm).
-
IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the workflow for assessing the cross-reactivity of a test compound against LSD1, MAO-A, and MAO-B.
References
Unveiling the Nuances: A Comparative Guide to Lsd1-UM-109 and Other Reversible LSD1 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors is one of burgeoning potential and critical distinctions. This guide provides an objective comparison of the novel reversible inhibitor, Lsd1-UM-109, against other key reversible inhibitors, highlighting phenotypic differences and supported by experimental data. We delve into the subtle yet significant variations that can influence their therapeutic application in oncology, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).
Executive Summary
LSD1, a histone demethylase, is a critical regulator of gene expression and a validated therapeutic target in various cancers. Reversible inhibitors of LSD1 have emerged as a promising class of therapeutics, offering potential advantages in terms of safety and dosing flexibility over their irreversible counterparts. This guide focuses on this compound, a recently identified potent and reversible LSD1 inhibitor, and compares its phenotypic effects with other notable reversible inhibitors such as iadademstat (ORY-1001) and pulrodemstat (CC-90011), as well as the well-characterized, though irreversible, inhibitor GSK-LSD1 for benchmarking purposes. The primary phenotypic differences manifest in their anti-proliferative potency, induction of differentiation markers, and effects on key signaling pathways in cancer cells.
Comparative Data on Reversible LSD1 Inhibitors
The following tables summarize the quantitative data on the enzymatic inhibition and cellular activity of this compound and other selected LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (nM) | Reference |
| This compound | Reversible | 3.1 | MV4;11 (AML) | 0.6 | [1][2][3][4][5] |
| H1417 (SCLC) | 1.1 | [1][2][4][5] | |||
| Iadademstat (ORY-1001) | Irreversible (covalent) | 18 | MV4;11 (AML) | ~1 | [6] |
| NCI-H510A (SCLC) | ~10 | ||||
| Pulrodemstat (CC-90011) | Reversible | 0.25 | Kasumi-1 (AML) | 2 | [7] |
| THP-1 (AML) | - | ||||
| H1417 (SCLC) | - | [7] | |||
| GSK-LSD1 | Irreversible (covalent) | 16 | Various Cancer Cell Lines | <5 (average) |
Note: Data for this compound is from a separate study and not a direct head-to-head comparison in the same experiment as the other inhibitors listed in the second table. Cell line specific IC₅₀ values for GSK-LSD1 are not detailed in the provided search results.
| Inhibitor | Cell Line | Assay | Endpoint | Potency (EC₅₀ or %) |
| Iadademstat (ORY-1001) | THP-1 (AML) | Flow Cytometry | CD11b Expression | EC₅₀ ~10 nM |
| NCI-H510A (SCLC) | ELISA | GRP Repression | EC₅₀ ~100 nM | |
| Pulrodemstat (CC-90011) | THP-1 (AML) | Flow Cytometry | CD11b Expression | EC₅₀ = 7 nM[7] |
| H1417 (SCLC) | mRNA analysis | GRP Downregulation | Robust at 2.5 mg/kg in vivo[7] | |
| GSK-2879552* | MV4;11 (AML) | Flow Cytometry | CD11b Expression | - |
| NCI-H510A (SCLC) | ELISA | GRP Repression | - |
*GSK-2879552 is a structurally similar, irreversible inhibitor used for comparison. Specific EC₅₀ values for differentiation markers were not available in the search results.
Phenotypic Differences in Key Cancer Pathways
The phenotypic divergence of these inhibitors can be attributed to their differential impact on critical signaling pathways that are dysregulated in cancer.
In Acute Myeloid Leukemia (AML): The LSD1-GFI1 Axis
In many AML subtypes, LSD1 forms a co-repressor complex with Growth Factor Independence 1 (GFI1), a transcriptional repressor. This complex is crucial for maintaining the leukemic stem cell phenotype and blocking myeloid differentiation.[3] Reversible LSD1 inhibitors, including this compound, are designed to disrupt this interaction, leading to the de-repression of GFI1 target genes and subsequent myeloid differentiation, a key therapeutic goal in AML. The potency in inducing differentiation markers like CD11b is a critical phenotypic readout of their efficacy. Pulrodemstat has demonstrated a potent induction of CD11b in the THP-1 cell line with an EC₅₀ of 7 nM.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The LSD1 Family of Histone Demethylases and the Pumilio Posttranscriptional Repressor Function in a Complex Regulatory Feedback Loop. | BioGRID [thebiogrid.org]
- 7. Pro-gastrin-releasing peptide (ProGRP) as a biomarker in small-cell lung cancer diagnosis, monitoring and evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Lsd1-UM-109
Disclaimer: The following information provides general guidance for the disposal of a potent small molecule inhibitor like Lsd1-UM-109 in a research setting. It is essential to obtain and strictly follow the specific instructions provided in the Safety Data Sheet (SDS) for this compound. All laboratory waste must be managed in accordance with federal, state, and local regulations, as well as institutional policies.
Essential Safety and Logistical Information
Proper disposal of potent, biologically active compounds such as this compound is critical to ensure personnel safety and environmental protection. These compounds are categorized as hazardous chemical waste and must be handled accordingly. Under no circumstances should this material be disposed of in the regular trash or down the sanitary sewer.[1][2]
Key Principles of Hazardous Waste Management:
-
Identification: All waste containers must be clearly labeled with the full chemical name and known hazards.[2][3]
-
Segregation: Incompatible chemicals must be stored in separate containers to prevent dangerous reactions.[1][2]
-
Containment: Waste must be stored in durable, leak-proof containers that are kept closed except when adding waste.[1][4] Secondary containment should be used for liquid waste.[1]
-
Minimization: Employ practices that reduce the amount of waste generated.[5]
Quantitative Data Summary
Without the specific Safety Data Sheet (SDS) for this compound, a complete set of quantitative data for disposal is not available. The table below outlines the types of information that would be found in the SDS and are critical for a full risk assessment and disposal plan.
| Data Point | Typical Information | Relevance to Disposal |
| Physical State | Solid (powder), Liquid (in solution) | Determines the type of waste container and handling procedures. Solids containing enzymes or potent compounds should be handled to avoid dust generation.[6] |
| Solubility | Soluble in solvents like DMSO. | Important for decontamination procedures and for determining appropriate waste streams. The first rinse of a container must be collected as hazardous waste.[1] |
| Stability | Information on reactivity, conditions to avoid (e.g., heat, light, incompatible materials). | Crucial for safe storage of waste and preventing accidental reactions in the waste container. For example, some acids are incompatible and should not be mixed.[5] |
| Toxicological Data (e.g., LD50) | Acute and chronic health effects, routes of exposure. | Informs the level of personal protective equipment (PPE) required during handling and disposal, and highlights the potential hazards of the waste. |
| Ecotoxicity | Potential harm to aquatic life and the environment. | Reinforces the prohibition of sewer disposal and the need for contained, controlled disposal to prevent environmental release.[7] |
Experimental Protocol for Disposal of this compound
The following is a generalized, step-by-step protocol for the disposal of this compound. This protocol must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures and the compound's SDS.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous chemical waste container (durable, leak-proof, with a secure lid).[1][4]
-
Hazardous waste labels from your institution's EHS department.[2]
-
Secondary containment for liquid waste.
Procedure:
-
Preparation:
-
Designate a specific area within the laboratory for the accumulation of this waste.
-
Ensure all personnel handling the waste are trained on its hazards and the disposal procedure.
-
-
Waste Collection (Solid Waste):
-
Collect any solid this compound, as well as contaminated consumables (e.g., pipette tips, weigh boats, gloves), in a designated, compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
-
Waste Collection (Liquid Waste):
-
Collect all solutions containing this compound in a designated, leak-proof liquid waste container.
-
Do not mix with other incompatible waste streams.
-
Fill the container to no more than 90% capacity to allow for expansion and prevent spills.
-
Store the liquid waste container in secondary containment.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
-
The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container.[1] Subsequent rinses may also need to be collected, depending on institutional policy.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste.[1][4]
-
-
Labeling and Storage:
-
Affix a completed hazardous waste label to the container. The label must include the full chemical name(s) of the contents, the approximate concentrations and volume, and the date of accumulation.[2][3]
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
Store the waste in a designated, secure area away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
Visualization of Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a potent small molecule inhibitor like this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. business-services.miami.edu [business-services.miami.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. aise.eu [aise.eu]
- 7. mesoscale.com [mesoscale.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
